molecular formula C6H9ClN2O2 B12437446 4,6-Diaminobenzene-1,3-diol hydrochloride CAS No. 319925-00-3

4,6-Diaminobenzene-1,3-diol hydrochloride

Cat. No.: B12437446
CAS No.: 319925-00-3
M. Wt: 176.60 g/mol
InChI Key: GAKFXHZPQGSWHQ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine and Polyhydroxyl Chemistry

4,6-Diaminobenzene-1,3-diol hydrochloride, also known as 4,6-diaminoresorcinol (B101129) hydrochloride, possesses a unique molecular architecture that places it at the intersection of two important classes of organic compounds: aromatic amines and polyhydroxyl aromatics. Its structure features a benzene (B151609) ring substituted with two amino (-NH2) groups and two hydroxyl (-OH) groups, with a hydrochloride salt form that enhances its stability.

The presence of both electron-donating amino and hydroxyl groups on the aromatic ring significantly influences its chemical behavior. These functional groups activate the benzene ring towards electrophilic substitution and are also susceptible to oxidation. The amino groups impart basic properties, allowing for the formation of hydrochloride salts, which improves solubility in polar solvents. The polyhydroxyl nature, stemming from the two hydroxyl groups, allows for reactions typical of phenols, including etherification and esterification. This dual functionality is a cornerstone of its utility in various chemical syntheses.

Academic Significance and Research Trajectory

The academic significance of this compound is intrinsically linked to the development of high-performance polymers. Intensive research in the 1970s and 1980s, aimed at creating materials with exceptional thermal stability and mechanical strength, brought this monomer to the forefront. wikipedia.org Early synthetic routes often started from resorcinol (B1680541) diacetate, but these methods were frequently plagued by the formation of hazardous byproducts like 2,4,6-trinitroresorcinol (styphnic acid), necessitating meticulous purification. wikipedia.org

A notable advancement in its synthesis was the development of a high-purity, multi-step process, which was crucial for producing high molecular weight polybenzoxazoles. google.com Subsequent research has focused on optimizing synthesis to be safer and more cost-efficient. wikipedia.org While its primary role has been in polymer science, its unique structure continues to make it a subject of interest for other potential applications.

Overview of Key Research Domains Pertaining to the Chemical Compound

The research landscape for this compound is dominated by its application in materials science, particularly in the synthesis of high-performance polymers. However, its utility extends to other areas of chemical research.

Polymer Chemistry: The most prominent research domain for this compound is its use as a key monomer in the production of polybenzoxazoles (PBOs). google.comsigmaaldrich.com PBOs are a class of rigid-rod polymers known for their outstanding thermal resistance and mechanical properties. sigmaaldrich.com The synthesis involves the polycondensation of this compound with dicarboxylic acids or their derivatives. sigmaaldrich.com The purity of the monomer is critical in achieving the desired high molecular weight and, consequently, the superior properties of the final polymer. Research in this area continues to explore new PBO derivatives and optimize polymerization processes. sigmaaldrich.com

Organic Synthesis: Beyond polymer science, this compound serves as a versatile building block in organic synthesis. google.comscispace.com Its multiple reactive sites allow for the construction of more complex molecules. For instance, it can be used to synthesize substituted benzoxazoles, which are valuable scaffolds in medicinal chemistry and materials science. wikipedia.org

Medicinal Chemistry: The structural motifs present in 4,6-diaminobenzene-1,3-diol have prompted investigations into its potential biological activities. The presence of amino and hydroxyl groups on an aromatic ring is a feature found in many biologically active compounds. Research has explored its potential as a reducing agent and its interactions with biomolecules. For example, studies have suggested its possible role in modulating enzyme activities, such as tyrosinase inhibition, which is relevant in the study of skin pigmentation.

Chemical Compound Information

Compound NameSynonyms
This compound4,6-Diaminoresorcinol hydrochloride, 1,3-Benzenediol, 4,6-diamino-, hydrochloride
PolybenzoxazolePBO
Resorcinol diacetate1,3-Diacetoxybenzene
2,4,6-TrinitroresorcinolStyphnic acid

Physicochemical Properties

PropertyValue
Molecular Formula C₆H₉ClN₂O₂
Molecular Weight 176.60 g/mol
Melting Point 254 °C (decomposes) sigmaaldrich.com
Appearance White to brown crystalline powder wikipedia.org
Solubility Soluble in polar solvents

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

319925-00-3

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

4,6-diaminobenzene-1,3-diol;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H

InChI Key

GAKFXHZPQGSWHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)O)O)N.Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 4,6 Diaminobenzene 1,3 Diol Hydrochloride

Historical and Contemporary Synthesis Routes

The preparation of 4,6-diaminobenzene-1,3-diol hydrochloride can be broadly categorized into multi-step sequences and one-pot strategies, each with distinct advantages and challenges.

Multi-step Synthetic Sequences

Multi-step syntheses are common for producing high-purity this compound. These routes often involve the introduction of nitro groups onto a benzene (B151609) ring followed by their reduction to amino groups.

One traditional method begins with the nitration of diacetyl-1,3-benzenediol. google.com This approach, however, is fraught with challenges, primarily the formation of the undesired 2,4,6-trinitro-1,3-benzenediol isomer. google.com The separation of the desired 4,6-dinitro-1,3-benzenediol from this byproduct necessitates repeated and often costly recrystallizations. google.com Once the purified dinitro intermediate is obtained, it undergoes catalytic hydrogenation in the presence of dilute hydrochloric acid to yield the final product. google.com

To circumvent the purification issues associated with the traditional route, a high-purity multi-step synthesis starting from a 1,2,3-trihalobenzene has been developed. google.comgoogle.com This process involves three main steps:

Nitration: A 1,2,3-trihalobenzene is reacted with a nitrating agent in the presence of an acid to produce a 1,2,3-trihalo-4,6-dinitrobenzene. google.comgoogle.com

Hydroxylation: The resulting dinitrobenzene derivative is then treated with an alkanol and a base to yield a 4,6-dinitro-2-halo-1,3-benzenediol. google.comgoogle.com

Hydrogenation: The final step involves the catalytic hydrogenation of the substituted benzenediol to produce 4,6-diaminobenzene-1,3-diol, which is then isolated as its hydrochloride salt. google.comgoogle.com This method is reported to produce a product of unusually high purity, which is critical for the synthesis of high molecular weight polybenzoxazoles. google.com

Another multi-step approach utilizes 1,3-dichlorobenzene (B1664543) as the starting material. This is dinitrated to 1,3-dichloro-4,6-dinitrobenzene (B1585067), which then reacts with sodium benzylate to form 1,3-dibenzyloxy-4,6-dinitrobenzene. The final step is the catalytic hydrogenation of this intermediate to yield 4,6-diaminobenzene-1,3-diol dihydrochloride (B599025).

The following table provides a comparative overview of these multi-step synthetic routes.

Starting MaterialKey IntermediatesKey ReagentsAdvantagesDisadvantagesReported Yield/Purity
Diacetyl-1,3-benzenediol4,6-Dinitro-1,3-benzenediolWhite nitric acid, H₂/Catalyst, HClUtilizes readily available starting materials.Formation of undesired isomers requiring extensive purification. google.comVariable depending on purification efficiency.
1,2,3-Trihalobenzene1,2,3-Trihalo-4,6-dinitrobenzene, 4,6-Dinitro-2-halo-1,3-benzenediolNitrating agent, Alkanol, Base, H₂/Catalyst, HClHigh purity of the final product. google.comInvolves multiple steps and potentially more complex starting materials.96.8% mole percent yield for the final hydrogenation step. google.com
1,3-Dichlorobenzene1,3-Dichloro-4,6-dinitrobenzene, 1,3-Dibenzyloxy-4,6-dinitrobenzeneNitrating agent, Sodium benzylate, H₂/Catalyst, HClProvides an alternative route to a key intermediate.Involves the use of benzyl (B1604629) protecting groups that need to be removed.Not specified in the provided context.

One-Pot Reaction Strategies

One-pot syntheses offer an efficient alternative to multi-step routes by minimizing the number of work-up and purification steps, thereby saving time and resources. A notable one-pot method for the preparation of 4,6-diaminobenzene-1,3-diol dihydrochloride starts from 4,6-diacetylresorcinol (B1214101).

This process involves a cascade of reactions in a single reaction vessel, catalyzed by a Brønsted acid such as polyphosphoric acid, concentrated sulfuric acid, or methanesulfonic acid. The key transformations in this one-pot synthesis are:

Oximation: The acetyl groups of 4,6-diacetylresorcinol react with hydroxylamine (B1172632) hydrochloride to form the corresponding oximes.

Beckmann Rearrangement: In the acidic medium, the oximes undergo a Beckmann rearrangement to form N-substituted amides.

Hydrolysis: The amide intermediates are then hydrolyzed under the reaction conditions to yield the amino groups.

Hydrochlorination: The final product is formed as the dihydrochloride salt.

This method is praised for its simplicity and efficiency, which could facilitate the industrial-scale production of 4,6-diaminobenzene-1,3-diol dihydrochloride.

Precursor Compounds and Starting Materials Analysis

Derivation from Substituted Benzene Derivatives

The majority of synthetic routes to this compound utilize substituted benzene derivatives as precursors. Resorcinol (B1680541) (1,3-dihydroxybenzene) and its derivatives are common starting points. For instance, diacetyl-1,3-benzenediol is used in traditional multi-step syntheses, while 4,6-diacetylresorcinol is the precursor in the one-pot strategy.

Halogenated benzenes also serve as important precursors. The use of 1,2,3-trihalobenzenes and 1,3-dichlorobenzene in multi-step syntheses highlights the versatility of these compounds in building the target molecule. The halogen substituents act as directing groups in the nitration step and can be subsequently replaced or retained depending on the synthetic strategy.

Functional Group Interconversion Strategies

The synthesis of this compound heavily relies on a series of functional group interconversions. The most prominent of these are the introduction of nitro groups and their subsequent reduction.

Nitration: This is a classic electrophilic aromatic substitution reaction. In the context of resorcinol derivatives, the hydroxyl groups are strongly activating and ortho-, para-directing. The nitration of diacetyl-1,3-benzenediol, for example, aims to introduce nitro groups at the 4 and 6 positions. The reaction is typically carried out using a nitrating agent such as nitric acid, often in the presence of a stronger acid like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The mechanism involves the attack of the electron-rich benzene ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Reduction of Nitro Groups: The conversion of the dinitro intermediate to the diamino product is a crucial reduction step. Catalytic hydrogenation is the most common method employed. This involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel. The reaction is typically performed in a solvent and under controlled temperature and pressure. The nitro groups are reduced to amino groups, with water as the byproduct. The final product is often isolated as a hydrochloride salt to enhance its stability, particularly against oxidation. google.com

In the one-pot synthesis starting from 4,6-diacetylresorcinol, the key functional group interconversions are the transformation of acetyl groups into amino groups via oximation and a subsequent Beckmann rearrangement, followed by hydrolysis.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often optimized include temperature, pressure, catalyst type and loading, and solvent.

For the catalytic hydrogenation of the dinitro intermediate, the choice of catalyst is critical. Palladium on carbon is a widely used and effective catalyst for this transformation. The reaction temperature and pressure also play significant roles. For instance, in the high-purity synthesis starting from a 1,2,3-trihalobenzene derivative, the hydrogenation is preferably carried out at temperatures ranging from 0°C to 150°C and pressures from 1 psi to 1000 psi. google.com A more preferred range is 30°C to 75°C and 2 psi to 400 psi. google.com

Purification of the final product is also a critical aspect, especially for applications in high-performance polymers. Recrystallization is a common method used to obtain high-purity this compound. A described procedure involves dissolving the crude product in hydrochloric acid, treating it with decolorizing carbon and a reducing agent like tin(II) chloride to prevent oxidation, followed by cooling to induce crystallization of the purified product as white needles. google.com This purification step can yield a product with a purity of 99.9% and a recovery yield of 85-90%. google.com

The following table summarizes the impact of various reaction parameters on the synthesis of this compound, based on available data.

ParameterConditionEffect on Yield and PurityReference
Catalyst Palladium on Carbon (Pd/C)Widely used and effective for the hydrogenation of dinitro precursors. google.com
Temperature (Hydrogenation) 0°C - 150°CInfluences reaction rate and selectivity. Optimal range is crucial to avoid side reactions. google.com
Pressure (Hydrogenation) 1 psi - 1000 psiAffects the rate of hydrogen uptake. Higher pressures can increase reaction speed. google.com
Purification Recrystallization from HCl with decolorizing carbon and SnCl₂Significantly improves purity to >99.9%, with recovery yields of 85-90%. google.com google.com
Overall Process High-purity multi-step synthesisCan achieve a final hydrogenation step yield of 96.8%. google.com google.com

Catalyst Systems and Reagent Selection

The choice of catalyst and reducing agent is paramount in the reduction of the nitro groups of the precursor.

Catalytic Hydrogenation: This method is widely favored due to its high efficiency and cleaner product profiles. acs.org It involves the use of a metal catalyst and hydrogen gas to reduce the nitro groups to primary amines.

Catalysts: Noble metals are highly effective for this transformation. Palladium on carbon (Pd/C) is a frequently used catalyst, known for its excellent activity and selectivity. rsc.org Other catalysts include platinum on carbon (Pt/C) and Raney Nickel. The selection can be influenced by the desire to avoid side reactions and the presence of other functional groups.

Reagents: The primary reagent is hydrogen gas (H₂). The reaction is typically carried out in an acidic medium, such as dilute hydrochloric acid, which facilitates the formation of the desired hydrochloride salt in situ. google.comgoogle.com

Chemical Reduction: This approach utilizes stoichiometric reducing agents to convert the nitro groups.

Reagents: A classic and effective method involves the use of a metal in acidic conditions, such as tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid (HCl). vulcanchem.com Sodium dithionite (B78146) is another potential reducing agent. These methods, while effective, often require more rigorous purification steps compared to catalytic hydrogenation. acs.org

Table 1: Comparison of Common Reduction Systems

Method Catalyst/Reagent Advantages Disadvantages
Catalytic Hydrogenation Pd/C, Pt/C, Raney Ni with H₂ High efficiency, clean reaction, simple product isolation. acs.org Requires specialized pressure equipment, potential for catalyst poisoning.
Chemical Reduction SnCl₂/HCl Effective and well-established. vulcanchem.com Generates significant metallic waste, requires extensive purification. acs.org

Solvent Effects and Reaction Medium Engineering

The solvent system plays a crucial role in the synthesis, influencing reactant solubility, reaction rate, and in some cases, selectivity.

Solvent Selection: Protic solvents are generally preferred for the reduction of nitroarenes. acs.org

Water: Often used as a green and effective solvent, particularly in conjunction with acids like HCl for both chemical and catalytic reductions. rsc.org The use of water can simplify work-up procedures.

Alcohols: Methanol and ethanol (B145695) are common solvents for catalytic hydrogenation, as they readily dissolve hydrogen gas and the organic precursors. acs.orgreddit.com They can be used alone or in mixtures with water. acs.org

Reaction Medium Engineering: The pH of the reaction medium is a critical parameter. In catalytic hydrogenations, dilute hydrochloric acid not only serves as a solvent but also ensures the product is isolated as the stable hydrochloride salt. google.com For chemical reductions with reagents like SnCl₂, a strongly acidic environment is essential for the reaction to proceed.

Temperature and Pressure Influence on Synthetic Efficiency

The optimization of temperature and pressure is key to maximizing yield and minimizing reaction time.

Temperature:

For catalytic hydrogenation, reactions are often conducted at temperatures ranging from room temperature to around 80°C. While higher temperatures can accelerate the reaction, they may also promote side reactions or lead to catalyst degradation. researchgate.net

Chemical reductions, such as with SnCl₂/HCl, typically require elevated temperatures, often in the range of 60-100°C, to achieve a practical reaction rate.

Pressure:

In catalytic hydrogenation, the pressure of the hydrogen gas directly influences its concentration in the solvent, thereby affecting the reaction rate. Pressures can range from atmospheric to several bars (e.g., 10 bar). acs.org Higher pressures generally lead to faster reductions but require more specialized and robust reactor systems.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of this compound is an area where green chemistry principles can be effectively applied to reduce waste and improve sustainability.

Atom Economy and E-Factor Considerations

Atom economy and the E-Factor (Environmental Factor) are key metrics for evaluating the "greenness" of a chemical process.

Atom Economy: This concept measures the efficiency with which reactant atoms are incorporated into the desired product.

Catalytic hydrogenation is a prime example of a high atom economy reaction. The primary reactants are the dinitro precursor and hydrogen, both of which are almost entirely incorporated into the final product and water, a benign byproduct. acs.org

In contrast, stoichiometric reductions using reagents like stannous chloride exhibit very poor atom economy. The reaction generates large quantities of metal salt byproducts, which are not part of the final product and constitute waste. acs.org

E-Factor: This metric quantifies the amount of waste produced relative to the amount of product. Due to the minimal byproducts, catalytic hydrogenation routes have a significantly lower E-factor compared to the waste-intensive stoichiometric reduction methods.

Table 2: Green Metrics for Different Reduction Methods

Method Key Feature Atom Economy E-Factor (Waste/Product Ratio)
Catalytic Hydrogenation Catalytic (H₂ as reductant) Very High acs.org Very Low
Chemical Reduction (SnCl₂/HCl) Stoichiometric reductant Very Low acs.org Very High

Sustainable Solvent Alternatives

The choice of solvent is a major consideration in green synthesis.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent green choice for these reductions where reactant solubility allows. rsc.org

Bio-derived Alcohols: Ethanol, which can be produced from renewable biomass, is a greener alternative to petroleum-derived solvents. acs.org

Solvent-Free Conditions: In some modern catalytic processes, solvent-free or neat conditions are being explored for nitroaromatic reductions, which completely eliminates solvent waste. researchgate.net

Waste Minimization and By-product Management Strategies

A core tenet of green chemistry is the minimization of waste at its source.

Shift to Catalysis: The most impactful strategy for waste reduction in this synthesis is the replacement of stoichiometric reducing agents with catalytic systems. This shift fundamentally reduces the generation of inorganic waste. acs.org

Catalyst Recycling: For catalytic hydrogenation to be truly sustainable and cost-effective, the efficient recovery and reuse of the precious metal catalyst (e.g., Pd/C) is essential. This minimizes both waste and the need for mining new metals.

Waste Treatment: In instances where older, waste-generating methods are still in use, the development of effective strategies for treating the waste streams is crucial. For example, technologies for the recovery or safe disposal of heavy metal waste from tin-based reductions are necessary to mitigate environmental harm. witpress.comnih.gov The consideration of waste management at the design stage of a chemical plant can significantly reduce future environmental impact. iaea.org

Derivatization and Functionalization of the Core 4,6-Diaminobenzene-1,3-diol Structure

The reactivity of 4,6-diaminobenzene-1,3-diol is dictated by the interplay of its electron-donating amino and hydroxyl substituents. These groups activate the aromatic ring towards electrophilic substitution and also serve as sites for various functionalization reactions. The hydrochloride salt form provides stability, particularly against oxidation. wikipedia.org

Amine Group Modifications (e.g., acylation, alkylation, sulfonylation)

The primary amino groups of 4,6-diaminobenzene-1,3-diol are nucleophilic and readily undergo reactions typical of aromatic amines.

Acylation: The most significant and well-documented derivatization of 4,6-diaminobenzene-1,3-diol is its acylation in the formation of polybenzoxazoles (PBO). google.comprepchem.com This polycondensation reaction involves the acylation of the amino groups with dicarboxylic acids or their derivatives, such as terephthalic acid or terephthaloyl chloride, typically in a condensing agent like polyphosphoric acid (PPA). prepchem.com The initial step is the formation of an amide linkage, which then undergoes cyclization to form the oxazole (B20620) ring.

Beyond polymer synthesis, the amine groups are expected to react with various acylating agents like acid chlorides and anhydrides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would likely yield the corresponding N,N'-diacetyl derivative. The reactivity of the amino groups is generally higher than that of the hydroxyl groups under neutral or slightly basic conditions.

Alkylation: While specific examples of N-alkylation of 4,6-diaminobenzene-1,3-diol are not extensively reported in the literature, the general reactivity of aromatic amines suggests that this transformation is feasible. Alkylation could be achieved using alkyl halides, sulfates, or through reductive amination. However, controlling the degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be challenging and may lead to a mixture of products. Over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts. libretexts.org The Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate, offers a method for controlled primary amine synthesis and could potentially be adapted for selective mono-alkylation if one of the amino groups were protected. libretexts.org

Sulfonylation: The reaction of the amino groups with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base is expected to yield the corresponding sulfonamides. This reaction is a common method for the protection of amines or for the introduction of sulfonyl groups to modify the electronic and physical properties of the molecule.

Table 1: Predicted Amine Group Modifications of 4,6-Diaminobenzene-1,3-diol

ModificationReagent ExampleExpected ProductReaction Conditions
AcylationTerephthaloyl chloridePoly(p-phenylene benzobisoxazole)Polyphosphoric acid, elevated temperature
AcylationAcetyl chlorideN,N'-(4,6-dihydroxy-1,3-phenylene)diacetamideAprotic solvent, base
AlkylationMethyl iodideMixture of N-methylated derivativesPolar solvent, base
Sulfonylationp-Toluenesulfonyl chlorideN,N'-(4,6-dihydroxy-1,3-phenylene)bis(4-methylbenzenesulfonamide)Pyridine (B92270) or other base

Hydroxyl Group Functionalization (e.g., etherification, esterification, O-alkylation)

The phenolic hydroxyl groups of 4,6-diaminobenzene-1,3-diol exhibit typical reactivity for phenols, allowing for ether and ester formation.

Etherification (O-alkylation): The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form a phenoxide, followed by reaction with an alkyl halide. The reactivity of the two hydroxyl groups is expected to be similar, potentially leading to a mixture of mono- and di-ethers. Selective mono-alkylation can be challenging but may be achieved by using a large excess of the diol or through the use of protecting groups.

Esterification: The hydroxyl groups can be acylated to form esters by reacting with acid chlorides or acid anhydrides. This reaction is often catalyzed by a base like pyridine or triethylamine. It is important to note that the amino groups are generally more nucleophilic than the hydroxyl groups, and thus, acylation of the hydroxyl groups would likely require prior protection of the amine functionalities.

Table 2: Predicted Hydroxyl Group Functionalization of 4,6-Diaminobenzene-1,3-diol

ModificationReagent ExampleExpected ProductReaction Conditions
EtherificationMethyl iodide, a base4,6-Diamino-1,3-dimethoxybenzeneStrong base (e.g., NaH), polar aprotic solvent
EsterificationAcetyl chloride (with protected amines)4,6-Diamino-1,3-phenylene diacetateBase (e.g., pyridine), aprotic solvent

Aromatic Ring Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of 4,6-diaminobenzene-1,3-diol is highly activated towards electrophilic substitution due to the strong electron-donating effects of the two amino and two hydroxyl groups.

Electrophilic Aromatic Substitution: The amino and hydroxyl groups are ortho, para-directing. In 4,6-diaminobenzene-1,3-diol, the positions ortho and para to these activating groups are the 2- and 5-positions. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur at these positions. The high activation of the ring suggests that these reactions would proceed under mild conditions, and in some cases, may be difficult to control, potentially leading to polysubstitution. For example, bromination of highly activated phenols can occur readily without a catalyst. wikipedia.org

Halogenation: Reaction with halogens like bromine or chlorine would likely lead to the introduction of halogen atoms at the 2- and/or 5-positions.

Nitration: Nitration with nitric acid would also be directed to the 2- and 5-positions. However, given the presence of easily oxidizable amino groups, the reaction conditions would need to be carefully controlled to avoid degradation of the starting material.

Sulfonation: Sulfonation with sulfuric acid would introduce sulfonic acid groups at the activated positions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzene ring of 4,6-diaminobenzene-1,3-diol is generally unlikely as the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups (which are absent) and a good leaving group on the aromatic ring. While the precursor to 4,6-diaminobenzene-1,3-diol can be a halogenated dinitrobenzene derivative, where nucleophilic substitution of the halogen is a key step, the final diaminodiol product itself is not a good candidate for this type of reaction. google.com

Table 3: Predicted Aromatic Ring Substitution Reactions of 4,6-Diaminobenzene-1,3-diol

Reaction TypeReagent ExampleExpected Position of Substitution
Electrophilic HalogenationBromine (Br₂)2- and/or 5-positions
Electrophilic NitrationNitric Acid (HNO₃)2- and/or 5-positions
Electrophilic SulfonationSulfuric Acid (H₂SO₄)2- and/or 5-positions

Mechanistic Investigations of 4,6 Diaminobenzene 1,3 Diol Hydrochloride Chemical Reactivity

Redox Chemistry and Electron Transfer Processes

The arrangement of electron-donating amino and hydroxyl groups on the benzene (B151609) ring makes 4,6-Diaminobenzene-1,3-diol highly susceptible to oxidation-reduction reactions. It can readily act as a reducing agent, donating electrons in chemical and electrochemical processes.

Oxidation Pathways and Product Characterization

The oxidation of 4,6-Diaminobenzene-1,3-diol is expected to proceed readily due to the high electron density of the aromatic ring. While specific studies on this exact molecule are not prevalent in readily available literature, the oxidation mechanism can be inferred from the well-established chemistry of related aminophenols and hydroquinones. The process typically involves a two-electron, two-proton transfer to yield a highly conjugated quinonoid species.

The most probable oxidation product is 4,6-diaminobenzoquinone-1,3-diimine. This transformation involves the oxidation of both the hydroxyl and amino functionalities to form carbonyl and imine groups, respectively. The reaction likely proceeds through a charge-transfer complex, followed by hydride transfer to an oxidizing agent. The resulting product would be a highly colored, unsaturated compound.

Reaction Scheme for the Oxidation of 4,6-Diaminobenzene-1,3-diol:

Studies on analogous compounds, such as 2,5-dihydroxy- researchgate.netresearchgate.net-benzoquinone, show that reactions with diamines can lead to the formation of ortho-quinone diimines, supporting the feasibility of such structures. abo.fi High potential quinones like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are known to be powerful stoichiometric reagents for such oxidation reactions, often proceeding via hydride abstraction. nih.gov In an electrochemical context, the oxidation of the parent compound, resorcinol (B1680541), has been shown to be an irreversible process that leads to the formation of radical intermediates which subsequently polymerize and deposit as a film on the electrode surface. researchgate.netresearchgate.net The presence of amino groups in 4,6-diaminobenzene-1,3-diol would lower the oxidation potential, making it even more prone to such electron transfer processes.

Reduction Mechanisms and Intermediate Species

The most significant reduction reaction involving the 4,6-diaminobenzene-1,3-diol structure is its synthesis from a substituted dinitroaromatic precursor. The diol itself, containing amino and hydroxyl groups, is already in a reduced state and is not typically subjected to further reduction.

The industrial synthesis of 4,6-diaminoresorcinol (B101129) dihydrochloride (B599025) often involves the catalytic hydrogenation of a precursor like 2-halo-4,6-dinitroresorcinol or 1,3-dibenzyloxy-4,6-dinitrobenzene. google.comgoogle.com This process simultaneously reduces the two nitro groups (-NO2) to amino groups (-NH2) and, in the case of a halo-substituted precursor, removes the halogen via hydrogenolysis. google.com

The reaction is typically carried out using hydrogen gas over a noble metal catalyst. google.comgoogle.com The dihydrochloride salt is formed directly by conducting the reaction in a two-phase mixture of an organic solvent and dilute aqueous hydrochloric acid, which also serves to stabilize the highly oxidation-sensitive product. google.com

Parameter Description Source(s)
Precursor 2-halo-4,6-dinitroresorcinol or 1,3-dibenzyloxy-4,6-dinitrobenzene google.comgoogle.com
Hydrogenating Agent Hydrogen Gas (H₂) google.comgoogle.com
Catalyst Noble metals such as Palladium-on-carbon (Pd/C) or Platinum-on-carbon (Pt/C) google.com
Reaction Medium Two-phase system: Organic solvent (e.g., Toluene) and dilute aqueous HCl google.com
Temperature 0 to 200 °C, often in the range of 60-80 °C google.com
Pressure 1 to 200 bar google.com

This synthetic route is a robust method for producing the high-purity monomer required for polymerization applications.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Regioselectivity and Steric Hindrance Effects

The benzene ring of 4,6-Diaminobenzene-1,3-diol is exceptionally activated towards electrophilic aromatic substitution (EAS). The two hydroxyl and two amino groups are all powerful activating, ortho-, para-directing groups. nist.govmsu.edu Their effects are synergistic, directing incoming electrophiles to the two remaining unsubstituted positions, C2 and C5.

Both positions (C2 and C5) are:

Ortho to one hydroxyl group and meta to the other.

Ortho to one amino group and para to the other.

This concerted directing effect results in extremely high nucleophilicity at the C2 and C5 positions, making electrophilic substitution reactions rapid. msu.edu The high reactivity can, however, lead to challenges in controlling the reaction to achieve mono-substitution, with polysubstitution being a common outcome. Indeed, processes have been developed where the 4- and 6-positions of resorcinol are first protected (e.g., with sulfonic acid groups) and a halogen is added at the 2-position before nitration, highlighting the inherent reactivity of the ring. ic.ac.uk Steric hindrance at the C2 and C5 positions is minimal, as they are only flanked by a hydrogen atom on one side.

Conversely, the electron-rich nature of the ring makes it highly resistant to nucleophilic aromatic substitution (NAS). NAS reactions require the presence of strong electron-withdrawing groups (such as -NO2) to stabilize the negatively charged Meisenheimer complex intermediate. abo.fiyoutube.com Therefore, 4,6-Diaminobenzene-1,3-diol hydrochloride will not undergo NAS unless it is first derivatized with potent electron-withdrawing substituents.

Kinetic versus Thermodynamic Control of Reactions

The outcome of chemical reactions can be governed by either kinetic or thermodynamic control. nih.govnih.gov

Kinetic Control: Favors the product that is formed fastest, which has the lowest activation energy. These reactions are typically irreversible and run at lower temperatures.

In the context of electrophilic aromatic substitution on a highly activated ring like 4,6-diaminobenzene-1,3-diol, it is conceivable that different products could arise under different temperature regimes. For some EAS reactions, the initial attack of the electrophile can be reversible. Under low-temperature (kinetic) conditions, the product distribution would reflect the relative rates of attack at the C2 and C5 positions. If the reaction is run at higher temperatures, allowing for reversibility, the system could equilibrate to favor the most thermodynamically stable isomer. This is often observed in reactions like sulfonation or Friedel-Crafts acylations on other aromatic systems. The reversibility of the initial electrophilic attack allows the σ-complex intermediates to interconvert, ultimately leading to the most stable product upon irreversible deprotonation.

Condensation and Polymerization Reactions

A primary application of 4,6-Diaminobenzene-1,3-diol dihydrochloride is as a monomer for the synthesis of high-performance rigid-rod polymers, most notably poly(p-phenylene benzobisoxazole) (PBO). researchgate.netnist.gov PBO is renowned for its exceptional thermal stability and high tensile strength. researchgate.netnist.gov

The synthesis is achieved through a step-growth polycondensation reaction. The 4,6-diaminobenzene-1,3-diol dihydrochloride monomer is reacted with a dicarboxylic acid, such as terephthalic acid (TPA), or its acid chloride derivative. researchgate.net The reaction is typically carried out at elevated temperatures in a dehydrating solvent, with polyphosphoric acid (PPA) being the most common medium. PPA serves as both the solvent and a catalyst for the condensation and cyclodehydration (ring-closing) steps that form the oxazole (B20620) ring.

The mechanism involves the initial formation of an amide linkage between the amino group of the diol and the carboxylic acid group. This is followed by a cyclization reaction where the adjacent hydroxyl group attacks the amide carbonyl, and subsequent dehydration leads to the formation of the stable benzoxazole (B165842) heterocycle. This process occurs at both ends of each monomer to build the polymer chain. The polymerization is generally conducted under thermodynamic control, where high temperatures ensure the formation of the most stable, highly ordered polymer structure. researchgate.net

Parameter Typical Condition / Value Source(s)
Monomers 4,6-Diaminoresorcinol dihydrochloride, Terephthalic acid (TPA) researchgate.net
Solvent/Catalyst Polyphosphoric Acid (PPA) nist.gov
Polymerization Temp. 180-200 °C researchgate.net
Resulting Polymer Poly(p-phenylene benzobisoxazole) (PBO) researchgate.netnist.gov
Polymer Properties High thermal stability (degradation > 650 °C), High tensile modulus (240-300 GPa) researchgate.netresearchgate.net

The temperature of the reaction is a critical parameter, influencing not only the rate of polymerization but also the final properties of the polymer, such as molecular weight and crystallinity. researchgate.net

Self-Condensation Pathways

Detailed mechanistic studies or specific examples of the self-condensation of this compound are not extensively reported in publicly available scientific literature. In principle, self-condensation could occur under specific conditions, potentially involving intermolecular reactions between the amino and hydroxyl groups of different molecules. This could lead to the formation of dimers or oligomers with ether and/or amine linkages. However, without experimental data, any proposed pathway remains speculative. The primary documented application of this compound is in co-polymerization reactions rather than self-condensation.

Co-polymerization with Various Monomers

A significant area of research into the chemical reactivity of this compound is its co-polymerization with various monomers to synthesize high-performance polymers, most notably polybenzoxazoles (PBOs). These polymers are renowned for their exceptional thermal stability and mechanical strength, making them valuable in the aerospace and military sectors.

The co-polymerization typically involves a polycondensation reaction between this compound and a dicarboxylic acid or its derivative. A well-documented example is the reaction with terephthalic acid in a polyphosphoric acid (PPA) medium. researchgate.net The PPA serves as both a solvent and a condensing agent, facilitating the formation of the oxazole ring. Another common co-monomer is terephthaloyl chloride. chembk.com The purity of the starting materials is a critical factor in achieving a high molecular weight PBO with desirable mechanical properties.

The general mechanism for the formation of polybenzoxazole involves the initial formation of a poly(o-hydroxyamide) intermediate, which then undergoes thermal or chemical cyclodehydration to form the final polybenzoxazole structure. The amino groups of the diaminobenzene-diol attack the carbonyl carbons of the diacid, leading to the formation of amide linkages, while the hydroxyl groups are positioned ortho to the newly formed amide bonds. The subsequent intramolecular cyclization, with the elimination of water, results in the rigid-rod structure of the PBO.

Co-monomerPolymerization ConditionsResulting Polymer
Terephthalic AcidPolyphosphoric Acid (PPA)Poly(p-phenylene benzobisoxazole) (PBO)
Terephthaloyl ChloridePolyphosphoric Acid (PPA)Poly(p-phenylene benzobisoxazole) (PBO)
2-Benzothiazole Terephthalic AcidPolyphosphoric Acid (PPA), heatBenzothiazole-containing Polybenzoxazole

Metal Chelation and Coordination Chemistry

The presence of both amino and hydroxyl groups on the aromatic ring of 4,6-diaminobenzene-1,3-diol suggests its potential to act as a chelating ligand for various metal ions. These functional groups can donate their lone pair electrons to form coordinate bonds with transition metals.

Ligand Properties and Binding Modes with Transition Metals

While the specific ligand properties and binding modes of 4,6-diaminobenzene-1,3-diol with a wide range of transition metals are not extensively detailed in the available literature, related aminophenol and diol-type ligands have been shown to form stable metal complexes. nih.govwikipedia.org It is anticipated that 4,6-diaminobenzene-1,3-diol would act as a bidentate or potentially a polydentate ligand, coordinating to a metal center through the nitrogen atoms of the amino groups and the oxygen atoms of the hydroxyl groups.

The geometry of the resulting metal complex would depend on the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. The deprotonation of the hydroxyl groups upon coordination is likely, leading to the formation of a charged complex. The relative positions of the amino and hydroxyl groups would favor the formation of stable five- or six-membered chelate rings with the metal ion.

Formation and Characterization of Metal Complexes

There is a lack of specific published data on the synthesis and detailed characterization of metal complexes formed exclusively with this compound as the ligand. General studies on aminophenol-based ligands indicate that their metal complexes can be characterized using various spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as by X-ray crystallography to determine the precise coordination geometry. chemscene.com The formation of a metal complex would be evidenced by shifts in the characteristic vibrational frequencies of the C-N, C-O, N-H, and O-H bonds in the IR spectrum and changes in the electronic absorption bands in the UV-Vis spectrum.

Reaction Kinetics and Thermodynamics

A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing the synthesis of polymers and other materials derived from this compound.

Determination of Activation Energy and Rate Constants

Enthalpy and Entropy Changes of Key Reactions

The chemical reactivity of this compound is central to its application in the synthesis of high-performance polymers, most notably polybenzoxazoles (PBOs). The formation of the benzoxazole ring is a key reaction, and its thermodynamic profile, specifically the enthalpy (ΔH) and entropy (ΔS) changes, governs the feasibility and conditions of the polymerization process.

The primary reaction of interest is the polycondensation of 4,6-diaminobenzene-1,3-diol with a dicarboxylic acid or its derivative to form a polybenzoxazole. This process typically proceeds through the formation of an intermediate poly(o-hydroxy)amide, followed by a cyclodehydration step.

General Thermodynamic Considerations for Polymerization:

Enthalpy (ΔH): The formation of stable aromatic benzoxazole rings from the precursor monomers is an exothermic process. This is primarily due to the formation of strong, stable chemical bonds in the polymer backbone and the release of small molecules like water. The conversion of weaker bonds in the reactants to more stable bonds in the products results in a negative enthalpy change (ΔH < 0), which favors the reaction. For chain polymerizations, which share some characteristics with the propagation steps in polycondensation, the enthalpy of reaction is often in the range of -20 kcal/mol due to the conversion of a C=C π bond to a C-C σ bond. libretexts.org A similar principle applies here, where the formation of the rigid, conjugated PBO structure is energetically favorable.

The Gibbs free energy change (ΔG = ΔH - TΔS) for the polymerization must be negative for the reaction to be spontaneous. Given that ΔS is negative, the -TΔS term is positive and works against the spontaneity of the reaction. Therefore, the exothermic nature of the reaction (negative ΔH) is the primary driving force. The influence of the unfavorable entropy term increases with temperature. This leads to the concept of a "ceiling temperature" (Tc), above which the polymerization is no longer thermodynamically favorable. libretexts.org

Reaction StepExpected ΔHExpected ΔSThermodynamic Favorability
Poly(o-hydroxy)amide formationNegative (Exothermic)Negative (Unfavorable)Favorable at lower temperatures
Cyclodehydration to PBONegative (Exothermic)Slightly Negative or near zeroGenerally Favorable
Overall Polymerization Negative (Exothermic) Negative (Unfavorable) Driven by Enthalpy

Table 1: Expected Thermodynamic Changes for the Polymerization of this compound.

It is important to note that the actual values of ΔH and ΔS can be influenced by factors such as the solvent used, the specific comonomer (e.g., the dicarboxylic acid), and the physical state of the reactants and products. rsc.orgrsc.org

Intermediates and Transition State Analysis

The synthesis of polybenzoxazoles from this compound and a dicarboxylic acid derivative is a multi-step process involving distinct intermediates and transition states. While a detailed experimental analysis of the transition states for this specific polymer is scarce, mechanistic studies of model compounds and related polymer systems, often supported by computational methods like Density Functional Theory (DFT), provide significant insights. researchgate.netnih.govacs.org

The generally accepted mechanism proceeds as follows:

Amide Formation: The initial step is the reaction between the amino groups of 4,6-diaminobenzene-1,3-diol and the carboxylic acid groups of the comonomer to form a poly(o-hydroxy)amide intermediate. This is a standard nucleophilic acyl substitution reaction. The hydrochloride form of the diamine would first need to be neutralized to free the nucleophilic amino groups.

Cyclodehydration: The key step in forming the benzoxazole ring is the intramolecular cyclization of the o-hydroxy amide intermediate, followed by dehydration. This is typically promoted by high temperatures or the presence of a catalyst.

Analysis of Intermediates:

Tetrahedral Intermediate: During the cyclization step, the nucleophilic attack of the hydroxyl group's oxygen onto the amide carbonyl carbon forms a tetrahedral intermediate. This is a high-energy, transient species.

Protonated Benzoxazole Ring: Following the collapse of the tetrahedral intermediate and the elimination of a water molecule, a protonated form of the benzoxazole ring is likely formed, which then deprotonates to yield the final stable aromatic structure.

Transition State Analysis:

Computational studies on the formation of similar heterocyclic systems, such as benzoxazoles and benzimidazoles, suggest the following about the transition states: nih.govacs.org

The transition state for the cyclization step involves the formation of a five-membered ring structure. The geometry of this transition state will have bond lengths and angles that are intermediate between the linear o-hydroxy amide and the final planar benzoxazole ring.

The activation energy for this cyclization is a critical parameter that determines the temperature required for the conversion to PBO. For example, the thermal rearrangement of related o-hydroxy polyimides to PBOs typically requires temperatures above 350 °C, indicating a significant energy barrier for the transition state. monash.edu The cyclodehydration of poly(o-hydroxy)amides generally occurs at a lower temperature, around 250 °C. monash.edu

DFT calculations can be used to model the potential energy surface of the reaction, identifying the structures and energies of the reactants, intermediates, transition states, and products. For related systems, these calculations have helped to elucidate the electronic nature of the transition states and the factors that can lower the activation energy barrier.

SpeciesDescriptionRole in Mechanism
4,6-Diaminobenzene-1,3-diolMonomerReactant
Poly(o-hydroxy)amideStable Intermediate PolymerPrecursor to PBO
Tetrahedral IntermediateTransient SpeciesHigh-energy intermediate in cyclization
Cyclization Transition StateHigh-energy SpeciesPeak of the energy barrier for ring formation
Polybenzoxazole (PBO)Final PolymerProduct

Table 2: Key Species in the Reaction Pathway to Polybenzoxazole.

Advanced Spectroscopic and Structural Elucidation of 4,6 Diaminobenzene 1,3 Diol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 4,6-Diaminobenzene-1,3-diol hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. Due to the symmetrical nature of the molecule, with a C2 axis of symmetry passing through the C2 and C5 positions, we would expect to see two distinct signals for the aromatic protons. The proton at the C2 position would appear as a singlet, while the proton at the C5 position would also be a singlet. The chemical shifts of these aromatic protons are typically observed in the range of 6.0-7.5 ppm. libretexts.org The protons of the two amino (-NH₂) groups and the two hydroxyl (-OH) groups would likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, often appearing in a wide range from 3 to 9 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals for the aromatic carbons would be expected due to the molecular symmetry. The carbons bearing the hydroxyl groups (C1 and C3) would resonate at a lower field (higher ppm value), typically in the range of 150-160 ppm. The carbons attached to the amino groups (C4 and C6) would appear at a slightly higher field, likely between 130-145 ppm. The remaining two aromatic carbons (C2 and C5) would be expected at the highest field (lowest ppm value) for the aromatic region, around 100-115 ppm. libretexts.org

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar aromatic compounds.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2Predicted: ~6.0-6.5 (s, 1H)C1/C3
H5Predicted: ~6.0-6.5 (s, 1H)C4/C6
NH₂Predicted: ~4.0-6.0 (br s, 4H)C2
OHPredicted: ~8.0-9.5 (br s, 2H)C5

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, since the aromatic protons are singlets, no cross-peaks would be expected between them in a standard COSY experiment. However, long-range couplings might be observable under specific experimental conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum would definitively assign which proton is attached to which carbon. For instance, it would show a cross-peak between the signal for the H2 proton and the C2 carbon, and between the H5 proton and the C5 carbon. This is a powerful tool for unambiguous assignment of the carbon spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). researchgate.net This is invaluable for piecing together the molecular structure. For example, the H2 proton would show correlations to the C1, C3, and C4 carbons. Similarly, the H5 proton would show correlations to the C4, C6, and C1 carbons. The protons of the amino groups would be expected to show correlations to the adjacent aromatic carbons.

Solid-State NMR Applications for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.gov For this compound, ssNMR could be used to investigate polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, and ssNMR can distinguish between them as the chemical shifts of both ¹³C and ¹⁵N are sensitive to the local crystalline environment. nih.gov

Furthermore, ssNMR can provide information about intermolecular interactions, such as hydrogen bonding, which are crucial in the crystal packing of this molecule. nih.govnih.gov By measuring distances between specific nuclei, ssNMR can help to refine the crystal structure determined by other methods like X-ray diffraction.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of the elemental formula. For the protonated molecule of 4,6-Diaminobenzene-1,3-diol, [C₆H₈N₂O₂ + H]⁺, the expected monoisotopic mass would be calculated with high accuracy, confirming its elemental composition.

Ion Elemental Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺C₆H₉N₂O₂141.0659

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of protonated 4,6-Diaminobenzene-1,3-diol would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO).

A plausible fragmentation pathway could involve the initial loss of a water molecule from the protonated molecular ion, followed by the loss of ammonia or carbon monoxide. The specific fragmentation pattern would provide evidence for the presence and connectivity of the hydroxyl and amino functional groups on the benzene (B151609) ring. For instance, the loss of a fragment corresponding to C₂H₂O could indicate a retro-Diels-Alder reaction of the aromatic ring, a common fragmentation pathway for substituted benzenes.

Precursor Ion (m/z) Plausible Fragment Ion (m/z) Neutral Loss
141.0659123.0553H₂O
141.0659124.0502NH₃
123.0553106.0267NH₃
123.055395.0447CO

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of this compound by identifying its constituent functional groups and their vibrational modes.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups: hydroxyl (-OH), amino (-NH2), and the aromatic benzene ring. The presence of the hydrochloride salt will influence the vibrational frequencies of the amino groups due to protonation.

Key expected vibrational modes include:

O-H Stretching: Broad absorption bands in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, are characteristic of hydroxyl group stretching vibrations. The broadness arises from hydrogen bonding interactions.

N-H Stretching: In the free amine, symmetric and asymmetric N-H stretching vibrations would appear in the 3300-3500 cm⁻¹ range. However, as a hydrochloride salt, the amino groups are protonated to form ammonium (B1175870) (-NH3⁺) ions. This results in a broad, strong absorption in the IR spectrum, typically between 2800 and 3200 cm⁻¹, which can sometimes overlap with C-H stretching bands.

Aromatic C-H Stretching: These vibrations typically give rise to weak to medium intensity bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. The intensity and position of these bands can be indicative of the substitution pattern.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl groups is expected to produce a strong band in the IR spectrum, typically in the range of 1200-1300 cm⁻¹.

N-H Bending: For the protonated amino groups (-NH3⁺), bending vibrations are expected around 1500-1600 cm⁻¹.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern of the benzene ring and typically appear in the 650-900 cm⁻¹ region.

A representative table of expected characteristic IR absorption frequencies for this compound is provided below, based on general spectroscopic principles.

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
O-H Stretch3200-3600Broad, StrongThe broadness is due to intermolecular hydrogen bonding.
N-H Stretch (as -NH3⁺)2800-3200Broad, StrongCharacteristic of ammonium salt, may overlap with C-H stretching.
Aromatic C-H Stretch3000-3100Weak-MediumTypical for aromatic compounds.
Aromatic C=C Stretch1450-1600Medium-StrongA series of bands is expected, with positions and intensities influenced by the substituents.
N-H Bend (as -NH3⁺)1500-1600MediumBending vibration of the protonated amino group.
C-O Stretch (Phenolic)1200-1300StrongCharacteristic of the carbon-oxygen bond in phenols.
Out-of-Plane Aromatic C-H Bend650-900Medium-StrongThe specific position can provide information about the substitution pattern on the benzene ring.

Vibrational Assignments Assisted by Computational Methods

To achieve a more precise and detailed assignment of the vibrational modes, experimental IR and Raman spectra are often complemented by computational methods, such as Density Functional Theory (DFT). By calculating the vibrational frequencies and their corresponding intensities for a model of the this compound molecule, a theoretical spectrum can be generated. Comparison of this theoretical spectrum with the experimental data allows for a more confident assignment of each observed band to a specific molecular vibration.

Computational studies on related aminophenol molecules have demonstrated good agreement between calculated and experimental vibrational frequencies. nih.gov For this compound, DFT calculations would help to distinguish between the various stretching and bending modes of the aromatic ring and to precisely locate the vibrations associated with the protonated amino and hydroxyl functional groups. These calculations can also predict the Raman activities of the vibrational modes, which is essential for interpreting the Raman spectrum, where non-polar bonds often exhibit strong signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

Chromophore Analysis and Absorption Maxima Determination

The benzene ring in this compound, with its associated amino and hydroxyl groups, acts as a chromophore—the part of the molecule responsible for light absorption. The presence of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electron system of the aromatic ring, gives rise to characteristic electronic transitions.

The primary electronic transitions expected for this molecule are π → π* and n → π* transitions.

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity.

n → π transitions* involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The absorption maxima (λ_max) are influenced by the substituents on the benzene ring. Both amino (-NH2) and hydroxyl (-OH) groups are auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. These groups generally cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). In an acidic solution, the protonation of the amino groups to form -NH3⁺ would likely lead to a hypsochromic shift (a shift to shorter wavelengths) compared to the free amine, as the lone pair on the nitrogen is no longer available to participate in resonance with the aromatic ring.

Based on studies of similar aromatic amines and phenols, the UV-Vis spectrum of this compound in a suitable solvent is expected to show strong absorption bands in the ultraviolet region.

Transition TypeExpected λ_max Range (nm)Molar Absorptivity (ε)Notes
π → π200 - 250High ( > 10,000)This is a high-energy transition associated with the aromatic π-system. The exact position will be influenced by the substituents and the solvent.
n → π280 - 320Low ( < 2,000)This lower-energy transition involves non-bonding electrons on the oxygen and/or nitrogen atoms. Its intensity is typically much lower than the π → π* transition.

Solvatochromic Effects and Electronic Structure Perturbations

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the molecule. By studying the UV-Vis absorption spectrum of this compound in a range of solvents with varying polarities, it is possible to gain insights into the nature of its electronic transitions and the change in dipole moment upon excitation.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, a more polar solvent will stabilize the excited state to a greater extent, leading to a shift of the absorption maximum to a longer wavelength (red shift).

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, a more polar solvent will preferentially stabilize the ground state, resulting in a shift of the absorption maximum to a shorter wavelength (blue shift).

For this compound, the presence of polar -OH and -NH3⁺ groups suggests that solvent polarity and hydrogen bonding capabilities will significantly influence its electronic absorption spectrum. A systematic study of solvatochromic effects would provide valuable information about the electronic perturbations within the molecule in different chemical environments.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Conformation of the Molecule: The planarity of the benzene ring and the orientation of the substituent groups.

Bond Lengths and Angles: Precise measurements of the C-C, C-N, C-O, N-H, and O-H bond lengths and the angles between them. These parameters can provide insight into the electronic effects of the substituents.

Intermolecular Interactions: The nature and geometry of hydrogen bonds involving the hydroxyl and protonated amino groups, as well as the chloride counter-ion. These interactions are crucial in determining the packing of the molecules in the crystal lattice and influence the physical properties of the solid.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic salts.

ParameterExpected Value/Information
Crystal SystemLikely to be monoclinic or orthorhombic, common for such organic salts.
Space GroupWould be determined from the systematic absences in the diffraction pattern.
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°) would define the size and shape of the unit cell.
Z (Molecules per unit cell)The number of formula units in the unit cell.
Hydrogen Bonding NetworkDetailed description of the donor-acceptor distances and angles for N-H···Cl, O-H···Cl, N-H···O, and O-H···O interactions, which would be extensive in this molecule.
π-π StackingPossible interactions between the aromatic rings of adjacent molecules, which would influence the crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

A definitive analysis of the crystal packing and the intricate network of intermolecular interactions for this compound is not possible without experimental crystallographic data. However, based on the molecular structure, which features hydroxyl (-OH) and amino (-NH2) groups, extensive hydrogen bonding is expected to be the dominant force in its crystal lattice. These interactions would likely involve the hydroxyl and amino groups acting as hydrogen bond donors and the oxygen, nitrogen, and chloride ions acting as acceptors, leading to a complex three-dimensional network. The specific geometry and connectivity of this network, which dictates the packing efficiency and physical properties of the solid, can only be determined through single-crystal X-ray diffraction analysis.

Precise Bond Lengths, Bond Angles, and Torsion Angles Determination

Similar to the crystal packing, the precise intramolecular dimensions of this compound are not available in the public domain. While computational methods can provide theoretical estimates of bond lengths, bond angles, and torsion angles, experimental values derived from X-ray crystallography are required for an accurate and validated structural description. Such data would provide insights into the electronic and steric effects of the substituent groups on the benzene ring.

Electron Microscopy Techniques (e.g., TEM, SEM) for Morphological Studies of Aggregates or Related Materials

While there are no direct studies on the morphology of aggregates of pure this compound, research on materials derived from it offers some insight. For instance, in the synthesis of copper phthalocyanine-based covalent organic frameworks (CuPc-COFs), 4,6-diaminobenzene-1,3-diol was used as a linker. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) of the resulting CuPc-COF material revealed a predominantly blocky morphology. Furthermore, energy-dispersive X-ray (EDX) analysis showed a homogeneous distribution of the constituent elements, indicating a well-defined structure at the microscale. These observations, however, reflect the morphology of the final polymer and not the initial monomer.

Computational Chemistry and Theoretical Modeling of 4,6 Diaminobenzene 1,3 Diol Hydrochloride

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the electronic properties of molecules. For 4,6-diaminobenzene-1,3-diol hydrochloride, these calculations help in understanding its chemical reactivity and kinetic stability.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In the case of 4,6-diaminobenzene-1,3-diol, the presence of electron-donating amino (-NH2) and hydroxyl (-OH) groups on the benzene (B151609) ring significantly influences the energies of the molecular orbitals. These groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The protonation of the amino groups in the hydrochloride salt would lower the energy of the HOMO, thereby increasing the stability of the molecule.

Table 1: Calculated HOMO-LUMO Energies and Related Parameters for 4,6-Diaminobenzene-1,3-diol (Illustrative)
ParameterValue (eV)
HOMO Energy-5.28
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)4.33

This data is illustrative and represents typical values for similar aromatic compounds.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), prone to nucleophilic attack.

For this compound, the MEP surface would show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the amino groups (in the free base), indicating these as sites for electrophilic interaction. The protonation of the amino groups in the hydrochloride form would lead to a significant increase in positive potential around these groups, making them less likely to act as electron donors. The aromatic ring itself would exhibit a more complex potential distribution due to the interplay of the electron-donating and withdrawing effects of the substituents.

Table 2: Predicted 13C NMR Chemical Shifts for 4,6-Diaminobenzene-1,3-diol (Illustrative)
Carbon AtomPredicted Chemical Shift (ppm)
C1, C3 (C-OH)155.8
C4, C6 (C-NH2)135.2
C2, C5 (C-H)102.1

This data is illustrative and based on typical values for substituted benzene rings. The actual values for the hydrochloride salt would be influenced by protonation.

Applications in Advanced Chemical Synthesis and Materials Development Utilizing 4,6 Diaminobenzene 1,3 Diol Hydrochloride

Monomer in Polymer and Resin Synthesis

The distinct arrangement of reactive functional groups in 4,6-diaminobenzene-1,3-diol hydrochloride makes it a crucial monomer for the synthesis of several classes of high-performance polymers and resins. Its ability to participate in polycondensation and addition reactions leads to the formation of robust materials with desirable properties for demanding applications.

Polyimide and Polybenzoxazole Precursors

This compound serves as a critical monomer in the synthesis of poly(o-hydroxyimide)s, which are precursors to polybenzoxazoles (PBOs). PBOs are a class of rigid-rod polymers known for their exceptional thermal and oxidative stability, high mechanical strength, and excellent chemical resistance.

The synthesis involves a two-step process. Initially, this compound is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to form a soluble poly(o-hydroxyamic acid). This intermediate is then chemically or thermally cyclized to produce the corresponding poly(o-hydroxyimide). Subsequent thermal treatment of the poly(o-hydroxyimide) at high temperatures leads to a rearrangement reaction, eliminating water and forming the final polybenzoxazole structure.

Research has shown that poly(o-hydroxyimide)s synthesized from 4,6-diaminoresorcinol (B101129) dihydrochloride (B599025) can be thermally converted to polybenzoxazoles. However, studies indicate that the complete rearrangement to the PBO structure can be challenging and may require very high temperatures. Thermogravimetric analysis (TGA) has suggested that other thermal reactions may occur at elevated temperatures, leading to thermally stable products.

Table 1: Thermal Properties of a Poly(o-hydroxyimide) derived from 4,6-Diaminoresorcinol Dihydrochloride

PropertyValue
Decomposition Temperature (Td)> 400 °C
Glass Transition Temperature (Tg)Varies with dianhydride co-monomer

Note: The specific thermal properties can vary depending on the dianhydride used in the polymerization.

Epoxy Resin Hardeners and Curing Agents

Aromatic diamines are widely used as hardeners or curing agents for epoxy resins, creating cross-linked networks with high thermal stability, chemical resistance, and mechanical strength. The amino groups of the diamine react with the epoxide groups of the resin in a ring-opening addition reaction, forming a rigid thermoset material.

While the structure of this compound, with its two primary amine groups, makes it a theoretical candidate as an epoxy hardener, there is a lack of specific research literature detailing its use in this application. The presence of the hydroxyl groups could potentially influence the curing kinetics and the final properties of the cured resin, possibly participating in secondary reactions at higher temperatures. Generally, aromatic amines require elevated temperatures to achieve full cure and develop optimal properties in epoxy systems. The curing process typically involves a two-stage heating schedule to control the exothermic reaction and ensure a uniform network structure.

Precursors for Aromatic Polybenzimidazoles

Aromatic polybenzimidazoles (PBIs) are another class of high-performance polymers with exceptional thermal and chemical stability. The synthesis of PBIs typically involves the condensation of aromatic tetraamines with aromatic dicarboxylic acids or their derivatives.

The structure of this compound does not directly fit the typical monomer profile for PBI synthesis, which requires a tetraamine (four amino groups). However, it is conceivable that it could be chemically modified to introduce additional amine functionalities, thereby transforming it into a suitable precursor. Alternatively, it could potentially be used in more complex polymerization reactions to create copolymers with benzimidazole linkages. As with its application in epoxy resins, there is limited specific information in the scientific literature on the direct use of this compound for the synthesis of aromatic polybenzimidazoles.

Precursor for Dyes, Pigments, and Optoelectronic Materials

The aromatic nature and reactive amino groups of this compound make it a potential precursor for the synthesis of a variety of functional organic molecules, including dyes, pigments, and materials with interesting optoelectronic properties.

Synthesis of Azo Dyes and Related Chromophores

Azo dyes are a large and important class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes typically involves two main steps: diazotization and coupling. In the diazotization step, a primary aromatic amine is treated with a source of nitrous acid (usually sodium nitrite in an acidic solution) to form a diazonium salt. In the subsequent coupling step, the diazonium salt reacts with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or another aromatic amine.

As a diamine, this compound can be bis-diazotized, meaning both amino groups can be converted into diazonium salt groups. This bis-diazonium salt can then be reacted with two equivalents of a coupling component to form a bis-azo dye. The presence of the hydroxyl groups on the benzene (B151609) ring of the original diamine will influence the final color of the dye by acting as auxochromes, which can modify the light-absorbing properties of the chromophore. The specific color of the resulting dye would depend on the choice of the coupling component. While the general principles of azo dye synthesis are well-established, specific examples utilizing this compound are not extensively reported in the literature.

Table 2: General Steps for Azo Dye Synthesis from an Aromatic Diamine

StepDescriptionReactants
1. Bis-DiazotizationConversion of the two primary amino groups to diazonium salt groups.Aromatic Diamine, Sodium Nitrite, Acid (e.g., HCl)
2. Azo CouplingReaction of the bis-diazonium salt with an electron-rich coupling component.Bis-diazonium Salt, Coupling Component (e.g., phenol, aromatic amine)

Development of Fluorescent Probes and Sensors

Fluorescent probes and sensors are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) in response to a specific analyte or environmental change. The design of such molecules often involves incorporating a fluorophore (a fluorescent core) and a receptor unit that selectively interacts with the target.

Aromatic diamines and their derivatives can serve as building blocks for fluorescent molecules. The electron-donating nature of the amino groups can influence the electronic structure of a conjugated system, leading to fluorescence. The specific structure of this compound, with its combination of amino and hydroxyl groups, could potentially be exploited in the design of fluorescent probes. For instance, the amino groups could be functionalized to create a binding site for a particular analyte, and the hydroxyl groups could modulate the photophysical properties of the resulting molecule. However, a review of the current scientific literature does not reveal specific examples of fluorescent probes or sensors directly derived from this compound. The development of such applications remains an area for potential future research.

Components in Organic Light-Emitting Diodes (OLEDs) or other electronic materials

While direct incorporation of this compound into the emissive or charge-transport layers of Organic Light-Emitting Diodes (OLEDs) is not extensively documented, its primary role in this field is as a key monomer for the synthesis of high-performance polymers, most notably poly(p-phenylene benzobisoxazole) (PBO). PBO is a rigid-rod polymer renowned for its exceptional thermal stability, mechanical strength, and excellent insulating properties, which are desirable characteristics for substrates and encapsulating layers in flexible electronic devices researchgate.netacs.orgrhhz.net.

The synthesis of PBO involves the polycondensation of 4,6-diaminoresorcinol dihydrochloride with terephthalic acid or its derivatives cymitquimica.comresearchgate.net. The resulting polymer possesses a highly conjugated backbone, which is a prerequisite for electronic conductivity and luminescence. Research has shown that PBO exhibits photoluminescence and electroluminescence, with emission spectra maxima around 510 nm researchgate.netresearchgate.net. This suggests its potential for use in light-emitting applications. In one study, a bilayer device using PBO as a hole-transporting material and buckminsterfullerene (C60) as an electron-transporting material was fabricated, demonstrating its functionality in an electroluminescent context researchgate.net.

The excellent thermal resistance of PBO, derived from 4,6-diaminoresorcinol, makes it a candidate for components in electronic devices that operate under extreme conditions kaust.edu.sa. The development of soluble PBO precursors has facilitated its processing into thin films, which is crucial for its integration into electronic devices kaust.edu.sa.

Table 1: Properties and Applications of PBO Derived from this compound

PropertyDescriptionRelevance to Electronic Materials
Thermal StabilityHigh decomposition temperature, retaining structural integrity at elevated temperatures researchgate.netkaust.edu.sa.Suitable for use in devices where heat generation is a concern and for fabrication processes requiring high temperatures.
Mechanical StrengthExceptional tensile strength and modulus acs.orgrhhz.net.Provides robust and durable substrates and encapsulation for flexible and wearable electronics.
Dielectric PropertiesGood electrical insulator acs.orgrhhz.net.Can be used as an insulating layer to prevent short circuits in complex electronic architectures.
LuminescenceExhibits photoluminescence and electroluminescence researchgate.netresearchgate.net.Potential for use in the active layers of light-emitting devices.

Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of 4,6-diaminobenzene-1,3-diol, with its amino and hydroxyl groups, presents opportunities for its use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are formed by the self-assembly of metal ions or clusters with organic linkers, creating porous and crystalline structures with a wide range of applications, including catalysis, gas storage, and sensing kaust.edu.samdpi.comosti.gov.

The amino and hydroxyl groups on the 4,6-diaminobenzene-1,3-diol molecule can act as coordination sites for metal ions. The spatial arrangement of these functional groups can direct the formation of specific framework topologies. While specific examples of MOFs or coordination polymers solely based on 4,6-diaminobenzene-1,3-diol as the primary ligand are not extensively reported in the literature, the principles of MOF design suggest its potential. The functionalization of ligands with -NH2 and -OH groups is a known strategy to modulate the electronic properties and enhance the stability and functionality of MOFs researchgate.netosti.gov. The presence of both donor types allows for the potential formation of heterobimetallic frameworks or frameworks with multiple distinct coordination environments. The synthesis of coordination polymers often involves the reaction of a metal salt with a multitopic organic ligand under solvothermal conditions mdpi.com.

MOFs with functionalized linkers, such as those containing amino and hydroxyl groups, can exhibit enhanced catalytic activity rhhz.netresearchgate.netkaust.edu.sa. The functional groups can act as active sites for catalysis or can be post-synthetically modified to introduce catalytic centers. For instance, amino groups within a MOF framework can serve as basic catalysts or as anchoring points for catalytically active metal nanoparticles rhhz.net. Similarly, hydroxyl groups can participate in catalytic reactions or influence the local environment of the catalytic sites. Although specific catalytic applications of MOFs derived from 4,6-diaminobenzene-1,3-diol are yet to be widely explored, the inherent functionalities of this ligand make it a promising candidate for the development of novel catalytic MOFs.

Reagent in Advanced Analytical Chemistry Methods

The unique chemical structure of this compound and its derivatives makes them suitable for applications in analytical chemistry, particularly in the development of colorimetric and fluorescence-based sensors.

Colorimetric sensors rely on a change in color upon interaction with a specific analyte. While direct applications of this compound in colorimetric assays are not prominently documented, related resorcinol (B1680541) compounds have been utilized for the colorimetric microdetermination of metal ions like copper . The principle often involves the formation of a colored complex between the analyte and the sensing molecule. The amino and hydroxyl groups of 4,6-diaminobenzene-1,3-diol could potentially form colored complexes with various metal ions or other analytes, making it a candidate for the development of new colorimetric sensing platforms.

Fluorescence-based sensors offer high sensitivity and are widely used for the detection of a variety of analytes, including metal ions researchgate.netmdpi.comresearcher.life. A notable application of 4,6-diaminoresorcinol dihydrochloride is in the synthesis of red-emitting carbon quantum dots (CQDs) researchgate.net. These CQDs exhibit narrow-bandwidth red photoluminescence.

A significant finding is that the fluorescence of these DAR-derived CQDs is quenched in the presence of certain metal ions, including Al³⁺, Fe³⁺, Cu²⁺, and Pb²⁺. This fluorescence quenching phenomenon forms the basis of a multi-metal ion sensing system. The interaction between the metal ions and the hydroxy and amino groups on the surface of the CQDs is responsible for this quenching effect researchgate.net.

Table 2: Metal Ion Sensing using Carbon Quantum Dots Derived from 4,6-Diaminoresorcinol Dihydrochloride

Analyte (Metal Ion)Sensing PrincipleOutcomeReference
Al³⁺Fluorescence QuenchingDecrease in fluorescence intensity researchgate.net
Fe³⁺Fluorescence QuenchingDecrease in fluorescence intensity researchgate.net
Cu²⁺Fluorescence QuenchingDecrease in fluorescence intensity researchgate.net
Pb²⁺Fluorescence QuenchingDecrease in fluorescence intensity researchgate.net

This application highlights the potential of materials derived from this compound in the development of sensitive and selective fluorescence-based detection systems for environmental and biological monitoring.

A Versatile Building Block for Complex Organic Scaffolds

The arrangement of reactive functional groups in this compound makes it an ideal monomer for polymerization reactions, leading to the formation of robust and highly ordered polymer structures.

Heterocyclic Synthesis: The Foundation of High-Performance Polymers

This compound is a key precursor in the synthesis of poly(p-phenylene benzobisoxazole) (PBO), a high-performance polymer renowned for its exceptional thermal stability and mechanical strength. sigmaaldrich.com The synthesis of PBO involves a polycondensation reaction where the amino and hydroxyl groups of 4,6-diamino-1,3-benzenediol (the free base form of the hydrochloride salt) react with a dicarboxylic acid, such as terephthalic acid, in polyphosphoric acid (PPA). sigmaaldrich.comgoogle.com This reaction leads to the formation of a rigid-rod polymer chain characterized by repeating benzoxazole (B165842) heterocyclic units.

The formation of the benzoxazole ring is a critical step in the polymerization process, contributing significantly to the final properties of the PBO polymer. The resulting polymer exhibits a highly ordered structure, which is a key factor in its remarkable strength and thermal resistance. PBO is recognized as the first organic fiber to have a cross-sectional strength surpassing that of steel and carbon fiber.

Intermediates in the Synthesis of Complex Natural Products or Synthetic Analogs

Currently, there is a lack of publicly available scientific literature detailing the specific use of this compound as an intermediate in the synthesis of complex natural products or their synthetic analogs. The primary application documented for this compound is in the field of polymer chemistry, particularly for the synthesis of high-performance fibers like PBO.

Contributions to Redox-Active and Electrically Conductive Materials

While primarily known for its mechanical and thermal properties, materials derived from this compound also exhibit interesting electrical and thermal conductivity characteristics.

The high degree of conjugation in the PBO polymer backbone, resulting from the alternating benzoxazole and phenyl rings, suggests the potential for electrical conductivity. Research into the electrical properties of PBO is ongoing, with studies exploring its use in various advanced applications. The thermal conductivity of PBO has also been a subject of investigation, with findings indicating its potential for use in applications requiring efficient heat dissipation.

The thermal conductivity of PBO-based materials has been reported, with values that are significantly higher than those of many other polymers. For instance, the thermal conductivity of an EPDM matrix composite with PBO fiber was measured at 0.247 W m⁻¹ K⁻¹. researchgate.net Further research has explored methods to enhance the thermal conductivity of PBO fibers through processes like carbonization, which can lead to a more ordered graphitic structure. dtic.milgoogle.com

While PBO is not primarily classified as a redox-active polymer, the conjugated nature of its structure could potentially allow for redox processes under specific conditions. However, detailed research focusing on the redox activity of PBO and other materials directly synthesized from this compound is not extensively available in the current body of scientific literature. The primary focus of research has been on leveraging its exceptional structural properties.

Interactive Data Table: Properties of PBO Fiber

PropertyValueUnit
Tensile Strength5.8GPa
Tensile Modulus270GPa
Decomposition Temperature650°C
Thermal Conductivity~0.25W m⁻¹ K⁻¹

Environmental Transformation and Degradation Pathways of 4,6 Diaminobenzene 1,3 Diol Hydrochloride

Photolytic Degradation Mechanisms

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. This can occur through direct absorption of light or through indirect, photosensitized reactions.

Direct Photolysis Pathways under Various Irradiations

Direct photolysis occurs when a chemical absorbs light at a specific wavelength, leading to its excitation and subsequent decomposition. While specific studies on the direct photolysis of 4,6-Diaminobenzene-1,3-diol hydrochloride are unavailable, research on related aminophenols indicates that these compounds can undergo transformation upon irradiation. The process and its efficiency are highly dependent on the specific chemical structure and the presence of other substances in the water. For many aromatic compounds, direct photolysis in sunlit surface waters can be an important environmental fate process.

Photosensitized Reactions in Environmental Matrices

In environmental settings, water and soil contain natural photosensitizers like humic and fulvic acids. These substances can absorb sunlight and transfer the energy to other molecules, like aromatic amines, initiating their degradation even if the target compound does not absorb light efficiently itself. Another key mechanism is the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, by excited photosensitizers. These highly reactive species can then oxidize and degrade the pollutant.

Studies on aminophenols have demonstrated that their degradation can be catalyzed by such processes. For example, iron (Fe(III)) has been shown to catalyze the dark oxidative oligomerization of o- and p-aminophenols under conditions simulating atmospheric aerosols and clouds, leading to the formation of larger, light-absorbing molecules known as brown carbon. nih.gov This indicates that metal-catalyzed oxidation, which can be initiated by photochemical processes, is a relevant pathway for aminophenol transformation in the environment. nih.gov

Biodegradation Studies

Biodegradation is a critical pathway for the removal of aromatic amines from the environment, involving the breakdown of these compounds by microorganisms. avestia.com

Microbial Transformation Pathways and Microorganism Identification

Aromatic amines can be degraded by various bacteria and fungi, which may use them as a source of carbon and energy. avestia.comresearchgate.net The degradation process often begins with an oxidation step. For instance, the biodegradation of 2-aminophenol (B121084) is initiated by an enzyme, 2-aminophenol-1,6-dioxygenase, which cleaves the aromatic ring. researchgate.net This leads to the formation of intermediates that can enter central metabolic pathways. researchgate.net

In the case of aniline (B41778), a simple aromatic amine, microorganisms can utilize it as a carbon source, and the addition of mineral fertilizers can enhance the degradation rate. avestia.com Some bacteria, such as Alcaligenes species, have been isolated for their ability to degrade chlorinated aromatic compounds like 1,3-dichlorobenzene (B1664543) by using it as a sole carbon and energy source. nih.gov The pathway involves dioxygenase enzymes that hydroxylate the ring, leading to a catechol intermediate which is then further degraded. nih.gov Azo dyes, which contain the characteristic -N=N- bond, are often broken down by bacteria through the cleavage of this bond, resulting in the formation of aromatic amines. taylorfrancis.com

Table 1: Examples of Microorganisms Involved in the Degradation of Related Aromatic Compounds

CompoundMicroorganismDegradation ConditionReference
p-AminophenolSerratia marcescensAerobic, Enzymatic researchgate.net
NitrobenzenePseudomonas putidaAerobic researchgate.net
NitrobenzeneKlebsiella ornithinolyticaAerobic researchgate.net
1,3-DichlorobenzeneAlcaligenes sp.Aerobic nih.gov
2,4-DichlorophenolPseudomonas putidaAerobic, Immobilized cells researchgate.netthescipub.com
2,4-DichlorophenolTritirachium sp. (Fungus)Aerobic, Resting cells mdpi.com

Identification and Characterization of Biodegradation Metabolites

The identification of metabolites is crucial for understanding degradation pathways. In the enzymatic degradation of 4-aminophenol (B1666318) by Serratia marcescens in the presence of hydrogen peroxide, the proposed pathway involves the initial conversion to benzoquinone and ammonia (B1221849). researchgate.net The benzoquinone is then further broken down into organic acids like maleic acid, fumaric acid, and oxalic acid, before eventual mineralization to CO2 and H2O. researchgate.net

For chlorinated aromatic compounds, a common step is the removal of chlorine atoms. The degradation of 1,3-dichlorobenzene by an Alcaligenes species was found to proceed through 3,5-dichlorocatechol, which was then cleaved to form 2,4-dichloromuconate. nih.gov This demonstrates a pathway where the aromatic ring is opened while still chlorinated.

Table 2: Identified Degradation Metabolites of Analogous Aromatic Compounds

Parent CompoundIdentified Metabolite(s)Degradation Pathway/OrganismReference
4-AminophenolBenzoquinone, Maleic acid, Fumaric acid, Oxalic acidEnzymatic (Serratia marcescens) researchgate.net
2-Aminophenol2-Aminomuconic semialdehyde, 2-Aminomuconic acidBacterial (e.g., Pseudomonas) researchgate.net
1,3-Dichlorobenzene3,5-Dichlorocatechol, 2,4-DichloromuconateBacterial (Alcaligenes sp.) nih.gov
2,4-Dichlorophenol3,5-Dichlorocatechol, 2-Hydroxymuconic acidFungal (Tritirachium sp.) mdpi.com

Chemical Degradation in Aquatic and Soil Environments

Abiotic chemical degradation, distinct from photolysis and biodegradation, also influences the fate of aromatic amines. These compounds can interact with soil and sediment components through various reversible and irreversible processes. epa.gov

In soil and aquatic systems, aromatic amines can engage in cation exchange with clays (B1170129) and soil organic matter, form covalent bonds with organic matter, and undergo transformation reactions catalyzed by minerals. epa.gov Iron and manganese oxides, as well as certain clays, can catalyze the oxidative coupling of aromatic amines, leading to the formation of larger, more complex molecules (dimers and polymers). epa.gov The rate of these reactions is often pH-dependent. For example, the oxidation of aniline by manganese dioxide increases as pH decreases. epa.gov This abiotic transformation can lead to the strong, sometimes irreversible, binding of the resulting products to soil particles, reducing their mobility and bioavailability. epa.gov

Hydrolysis and Oxidation Reactions in Different pH Conditions

The presence of both amino and hydroxyl functional groups on the benzene (B151609) ring makes this compound susceptible to both hydrolysis and oxidation, with the rates of these reactions being significantly influenced by the pH of the surrounding medium.

Oxidation: Oxidation is expected to be a primary degradation pathway for this compound in the environment. The dihydroxybenzene (resorcinol) and diaminobenzene moieties are both readily oxidized.

The oxidation of aminophenols can proceed via one-electron transfer to form a free radical, which can then undergo further reactions. researchgate.net For example, the oxidation of p-aminophenol can lead to the formation of a p-aminophenoxy radical. researchgate.net In the case of 4,6-Diaminobenzene-1,3-diol, the presence of two amino and two hydroxyl groups provides multiple sites for oxidation.

The oxidation of p-aminophenol has been shown to produce quinoneimines, which can then polymerize. rsc.orgnih.gov The rate-controlling steps for these reactions are dependent on the solution pH. rsc.org Similarly, p-phenylenediamines can be oxidized to their corresponding quinone derivatives, which have been noted as emerging environmental contaminants. researchgate.netacs.orgnih.govnih.gov The oxidation process is often initiated by reaction with photochemically produced hydroxyl radicals in the atmosphere or in surface waters. mst.dknih.gov The atmospheric half-life for vapor-phase 1,4-benzenediamine due to reaction with hydroxyl radicals is estimated to be about 2 hours. nih.gov

Given its structure, this compound is likely to be oxidized to form quinone-imine or di-imine structures. These reactive intermediates can then undergo further transformations, including polymerization, leading to the formation of larger, more complex molecules, or ring-opening reactions. oup.com The presence of dissolved oxygen and catalysts like metal ions or microbial enzymes can significantly accelerate these oxidation processes. nih.gov

The following table summarizes the expected reactivity of the functional groups in this compound under different pH conditions, based on the behavior of analogous compounds.

Functional GroupAcidic pHNeutral pHAlkaline pHPrimary Transformation Products
Amino (-NH₂) Groups Protonated (-NH₃⁺), reduced reactivity towards electrophilesReadily oxidizedReadily oxidizedQuinone-imines, polymeric materials
Hydroxyl (-OH) Groups Less readily oxidizedSusceptible to oxidationDeprotonated (-O⁻), highly susceptible to oxidationQuinones, ring-opened products

Sorption and Leaching Behavior in Soil and Sediment

The mobility of this compound in the subsurface environment is governed by its sorption to soil and sediment particles. Sorption is a key process that affects its concentration in the aqueous phase and thus its potential for leaching into groundwater.

The sorption of organic compounds in soil is influenced by both the properties of the chemical and the characteristics of the soil, such as organic carbon content, clay mineralogy, and pH. mdpi.comresearchgate.net For polar aromatic compounds like phenols and anilines, sorption is often correlated with the soil organic carbon content. nih.gov

Given its polar nature due to the amino and hydroxyl groups, this compound is expected to be relatively water-soluble. However, these functional groups can also participate in various interactions with soil components. The amino groups can be protonated, leading to cation exchange interactions with negatively charged clay minerals and organic matter. The hydroxyl groups can engage in hydrogen bonding with soil organic matter.

Studies on related compounds provide insights into the potential sorption behavior:

Resorcinol (B1680541) , the parent dihydroxybenzene, is expected to have high mobility in soil based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 65. mst.dk

p-Phenylenediamine is also expected to have high mobility based on an estimated Koc value of 16; however, it may form covalent bonds with humic material, which would limit its movement. nih.gov

The sorption of other aromatic compounds like dibenzofuran (B1670420) has been shown to be primarily influenced by organic matter content, with little hysteresis observed during desorption, indicating weak interaction mechanisms for a portion of the sorbed compound. csic.es

The presence of dissolved organic matter (DOM) in soil water can also affect the transport of organic chemicals. DOM can complex with hydrophobic compounds, potentially increasing their apparent solubility and facilitating their movement through the soil profile. nih.gov

The following table presents estimated soil sorption coefficients (Koc) for structurally related compounds to provide a comparative context for the potential mobility of this compound. A lower Koc value generally indicates higher potential for leaching.

CompoundChemical ClassEstimated Koc (L/kg)Implied MobilityReference
ResorcinolDihydroxybenzene65High mst.dk
p-PhenylenediamineDiaminobenzene16Very High nih.gov
AnilineAromatic Amine40High nih.gov
PhenolPhenolic Compound63High nih.gov

Based on this comparative data, this compound is anticipated to have a relatively low sorption potential and thus a high to very high mobility in soils, particularly in those with low organic matter and clay content. However, the potential for stronger interactions, such as covalent bonding with humic substances, cannot be entirely ruled out and would reduce its mobility.

Environmental Fate Modeling and Prediction

In the absence of extensive experimental data on the environmental fate of this compound, predictive models such as Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating its environmental behavior.

QSAR models correlate the chemical structure of a compound with its physicochemical properties and environmental fate parameters. frontiersin.orgacs.orgmdpi.com These models use molecular descriptors, which are numerical representations of the chemical's structure and properties, to predict endpoints such as soil sorption coefficients (Koc), degradation rates, and bioconcentration factors. frontiersin.orgnih.gov

For aromatic amines and phenols, various QSAR models have been developed. nih.govnih.govoup.com These models often use descriptors such as:

Log Kow (n-octanol/water partition coefficient): A measure of hydrophobicity.

Molecular connectivity indices: Descriptors of molecular size, branching, and shape.

Quantum chemical parameters: Such as electron density, steric energy, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can provide insights into reactivity. mdpi.com

Machine learning approaches have also been successfully applied to develop more complex and accurate predictive models for the environmental fate of aromatic compounds. nih.govoup.com For instance, artificial neural networks (ANNs) have been shown to improve the prediction of soil sorption coefficients for substituted anilines and phenols compared to simpler regression models. nih.gov

To predict the environmental fate of this compound, a QSAR modeling approach would involve:

Calculating a suite of molecular descriptors for the compound.

Using established QSAR models for aromatic amines and phenols to predict key environmental fate parameters.

Validating the predictions using data from structurally similar compounds.

For example, a QSAR model for predicting the sorption of neonicotinoids, another class of polar, nitrogen-containing organic compounds, utilized parameters such as maximum surface energy, molecular weight, hydrogen bond acceptor count, and dipole moment to achieve accurate predictions. nih.govacs.org A similar approach tailored to diaminobenzene and resorcinol derivatives could provide valuable estimates for the environmental behavior of this compound.

It is important to note that while predictive models are useful, they are based on a set of assumptions and the quality of the underlying data. Therefore, the predictions should be interpreted with an understanding of their inherent uncertainties.

Historical Perspectives and Evolution of Research on 4,6 Diaminobenzene 1,3 Diol Hydrochloride

Early Synthesis and Characterization Milestones

The synthesis of 4,6-Diaminobenzene-1,3-diol, often prepared and stored as its more stable dihydrochloride (B599025) salt, has been a subject of significant chemical research, driven by its utility as a monomer. Early methods often contended with issues of purity and yield, which spurred the development of more refined synthetic routes.

A traditional approach involved the nitration of diacetyl-1,3-benzenediol, which unfortunately could lead to the formation of the undesirable by-product 2,4,6-trinitro-1,3-benzenediol. google.com This necessitated repeated recrystallizations to isolate the desired 4,6-dinitro-1,3-benzenediol intermediate, which was then catalytically hydrogenated in dilute hydrochloric acid to produce the final diamino compound. google.com

To overcome these limitations, more controlled, multi-step processes were developed. One significant milestone was a process starting from 1,2,3-trihalobenzenes (where halo refers to chloro, bromo, or iodo). google.comgoogleapis.com This method involves a three-step sequence:

Nitration of a 1,2,3-trihalobenzene to produce a 1,2,3-trihalo-4,6-dinitrobenzene. google.com

Reaction of this dinitro compound with an alkanol and a base to yield a 4,6-dinitro-2-halo-1,3-benzenediol. google.com

Catalytic hydrogenation of this intermediate to produce the high-purity 4,6-Diaminobenzene-1,3-diol. google.com This process was notable for yielding a product with purity levels of at least 99%, and potentially up to 99.9%. google.com

Another important synthetic evolution involves the use of a different starting material to avoid harsh nitrating conditions on the resorcinol (B1680541) core. A patented process describes the catalytic hydrogenation of 1,3-dibenzyloxy-4,6-dinitrobenzene. google.com This intermediate is prepared by reacting 1,3-dichloro-4,6-dinitrobenzene (B1585067) with sodium benzylate. google.com The subsequent hydrogenation is carried out on a noble metal catalyst in a two-phase mixture of dilute aqueous hydrochloric acid and an organic solvent, yielding 4,6-Diaminobenzene-1,3-diol dihydrochloride directly. google.com

The table below summarizes key synthesis milestones for this compound.

Table 1: Milestones in the Synthesis of 4,6-Diaminobenzene-1,3-diol

Starting Material Key Intermediates Reaction Steps Noted Advantages Source(s)
Diacetyl-1,3-benzenediol 4,6-Dinitro-1,3-benzenediol Nitration followed by catalytic hydrogenation. Traditional method. google.com
1,2,3-Trihalobenzene 1,2,3-Trihalo-4,6-dinitrobenzene; 4,6-Dinitro-2-halo-1,3-benzenediol Nitration, substitution with alkanol/base, and catalytic hydrogenation. Produces unusually high-purity product suitable for polymerization. google.comgoogleapis.com

Shifting Research Paradigms and Academic Interests Over Time

Research interest in 4,6-Diaminobenzene-1,3-diol dihydrochloride has evolved significantly, moving from general organic synthesis to a highly specialized focus on materials science. Initially, compounds of this class were explored for various applications, including as intermediates for dyes. However, the academic and industrial paradigms shifted dramatically with the advent of high-performance polymers.

The primary driver for modern research into this specific compound is its role as a critical monomer for the synthesis of polybenzoxazoles (PBO). google.com A 1981 publication in the journal Macromolecules highlighted the importance of such monomers, marking a pivotal point in the compound's research trajectory. google.com This application demanded a monomer of exceptionally high purity, as impurities can terminate polymer chains and prevent the attainment of high molecular weight, which is essential for achieving the desired mechanical and thermal properties in the final polymer. google.comgoogleapis.com

Consequently, the research focus shifted from simply producing the compound to developing sophisticated, multi-step syntheses capable of delivering it in purities exceeding 99%. google.com Patents filed in the 1980s and later underscore this trend, with detailed descriptions of processes designed to minimize by-products and ensure a monomer quality suitable for producing high molecular weight PBO. google.comgoogleapis.comgoogle.com More recent literature continues to recognize 4,6-Diaminobenzene-1,3-diol dihydrochloride (also referred to as 4,6-diaminoresorcinol (B101129) dihydrochloride) as an organic intermediate for preparing specialized materials, such as poly(p-phenylene benzobisoxazole) resins and two-dimensional nanoporous structures. chembk.com

Influence on Related Chemical Disciplines and Compound Classes

The stringent requirements for the synthesis of 4,6-Diaminobenzene-1,3-diol dihydrochloride have had a notable influence on both polymer chemistry and the broader field of organic synthesis.

Polymer Chemistry: The compound is a cornerstone monomer for the class of rigid-rod polymers known as polybenzoxazoles (PBO). google.com PBOs are known for their exceptional thermal stability, high tensile strength, and chemical resistance. The synthesis of high molecular weight PBO is directly dependent on the purity of its monomers, including 4,6-Diaminobenzene-1,3-diol. google.comgoogleapis.com The challenges associated with preparing this monomer in high purity spurred advancements in purification techniques, such as recrystallization protocols involving decolorizing carbon and tin(II) chloride to prevent oxidation. google.com The relationship between monomer purity and polymer properties is a fundamental concept in polymer science, and the case of 4,6-Diaminobenzene-1,3-diol serves as a prime example.

Organic Synthesis: The demand for this high-purity monomer has driven innovation in synthetic organic chemistry. It led to the exploration of novel synthetic pathways that offer greater control over regioselectivity and minimize the formation of difficult-to-remove isomers, moving away from direct nitration of sensitive resorcinol rings. google.comgoogle.com The development of processes starting from trihalobenzenes or utilizing protecting groups like benzyl (B1604629) ethers represents a strategic shift in synthetic design. google.comgoogle.com These methods, developed for a specific application, contribute to the broader toolkit available to chemists for the synthesis of other highly substituted and functionalized aromatic compounds. The compound is also generally classified as a phenolic organic intermediate, indicating its potential utility as a building block in the synthesis of other complex organic molecules beyond polymers. chembk.com

Challenges and Future Directions in 4,6 Diaminobenzene 1,3 Diol Hydrochloride Research

Development of Novel and More Efficient Synthetic Routes

A primary hurdle in the widespread application of 4,6-Diaminobenzene-1,3-diol hydrochloride is the development of synthetic pathways that are not only high-yielding but also pure and cost-effective. The quality of the monomer is paramount, as impurities can significantly hinder polymerization and compromise the final properties of materials like polybenzoxazoles google.com.

Traditional synthesis methods, such as the nitration of diacetyl-1,3-benzenediol followed by catalytic hydrogenation, are often plagued by the formation of undesirable isomers like 2,4,6-trinitro-1,3-benzenediol, which necessitates extensive purification steps google.com. To address these inefficiencies, several alternative routes have been explored. One high-purity, multi-step process begins with 1,2,3-trihalobenzene, proceeding through nitration and subsequent reactions to yield the desired product google.comgoogle.com. Another approach involves the one-pot synthesis from 4,6-diacetylresorcinol (B1214101) using a Brønsted acid catalyst, which simplifies the procedure by combining oximation, Beckmann rearrangement, hydrolysis, and hydrochlorination into a single sequence scispace.com. A further method utilizes the hydrogenation of 2-chloro-4,6-dinitroresorcin as a starting material chemicalbook.com.

Future research will likely focus on catalyst innovation, process intensification, and the use of greener solvents to improve the economic and environmental footprint of production. The development of a continuous flow process could also offer significant advantages in terms of safety, consistency, and scalability.

Synthetic Route Starting Material(s) Key Reagents/Catalysts Key Features Reference(s)
Traditional MethodDiacetyl-1,3-benzenediolWhite nitric acid, Hydrogen/CatalystProne to isomer by-products, requiring repeated recrystallizations. google.com
High-Purity Process1,2,3-TrihalobenzeneNitrating agent, Alkanol, Base, Hydrogenating agentMulti-step process designed to produce high-purity monomer suitable for high molecular weight polymers. google.comgoogle.com
One-Pot Synthesis4,6-DiacetylresorcinolHydroxylamine (B1172632) hydrochloride, Brønsted acid (e.g., polyphosphoric acid)Combines multiple reaction steps (oximation, rearrangement, hydrolysis) into a single efficient process. scispace.com
Dinitrochlororesorcinol Route2-chloro-4,6-dinitroresorcinPalladium on carbon catalyst, Hydrogen, Aqueous ammonia (B1221849)A multi-stage process involving catalytic reduction and amination. chemicalbook.com

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The reactivity of 4,6-Diaminobenzene-1,3-diol is largely dictated by its electron-rich aromatic ring, bearing two activating amino groups and two hydroxyl groups. Known reactions include oxidation to form quinone-like structures and substitution at the aromatic ring . However, the full scope of its chemical behavior remains largely untapped.

Future explorations could delve into:

Selective Functionalization: Developing methods for the selective alkylation or acylation of either the amino or hydroxyl groups is a significant challenge. Strategies involving protecting groups, as demonstrated for other aminophenols, could be adapted to selectively yield O- or N-alkylated derivatives, which are valuable intermediates in organic synthesis. umich.eduresearchgate.net

Oxidative Coupling and Dearomatization: Research on related N-allyl-2-aminophenols has shown that the choice of catalyst and oxidant can switch reaction pathways between different types of cyclizations. acs.org One pathway involves an oxidative dearomatization of the aminophenol, leading to an intramolecular Diels-Alder reaction. acs.org Investigating similar transformations for 4,6-Diaminobenzene-1,3-diol could unlock novel heterocyclic scaffolds.

Metal-Catalyzed Cross-Coupling: The application of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to selectively functionalize the aromatic core could lead to a vast library of new derivatives with tailored properties.

Unconventional transformations, perhaps initiated by photochemistry, electrochemistry, or hypervalent iodine reagents, could reveal entirely new reaction cascades and provide access to complex molecular architectures that are currently inaccessible. acs.org

Advanced Materials Integration and Performance Enhancement

The primary and most well-established application of this compound is as a monomer for synthesizing high-performance polybenzoxazole (PBO) polymers. prepchem.com These materials are renowned for their exceptional thermal stability and mechanical strength, making them critical for aerospace and military applications. The dihydrochloride (B599025) salt is typically dehydrochlorinated in-situ in polyphosphoric acid before polymerization. prepchem.com

Beyond PBOs, the compound has been reported as a building block for two-dimensional nanoporous covalent organic frameworks (COFs). chembk.com These materials have potential applications in catalysis, gas storage, and separation.

Future work in this area should focus on:

Hybrid Materials: Integrating 4,6-Diaminobenzene-1,3-diol-based structures into hybrid materials, such as polymer-matrix composites or inorganic-organic frameworks, could lead to multifunctional materials with enhanced properties.

Processability of PBOs: While PBOs have excellent properties, they are often difficult to process. Research into creating more processable copolymers or blends by incorporating derivatives of 4,6-Diaminobenzene-1,3-diol could broaden their applicability.

Functional COFs: Designing and synthesizing COFs from functionalized derivatives of this monomer could create materials with tailored pore environments for specific catalytic or sensing applications.

Interdisciplinary Research Opportunities and Synergistic Approaches

The unique structure of 4,6-Diaminobenzene-1,3-diol, with its multiple hydrogen-bond donors and acceptors and redox-active nature, makes it a candidate for research at the intersection of chemistry, materials science, and biology.

Medicinal Chemistry: Aminophenol structures are scaffolds in various pharmaceutical agents. nih.gov The potential for derivatives of 4,6-Diaminobenzene-1,3-diol to act as enzyme inhibitors or antioxidants is an area ripe for investigation. Its ability to chelate metal ions could also be explored for therapeutic or diagnostic purposes. nih.gov

Corrosion Inhibition: Aminophenols and related Schiff bases have been shown to be effective corrosion inhibitors, forming a protective monolayer on metal surfaces. nih.gov This molecule could be investigated for protecting steel and other alloys in harsh environments.

Synergistic Materials: A powerful future direction involves creating materials that leverage multiple properties of the core structure. For example, a PBO polymer could be functionalized with groups that impart self-healing capabilities or sensing responses to specific chemical analytes, combining its structural integrity with active functionalities.

Computational Design of Derivatives with Tailored Chemical Functionality

In silico methods provide a powerful toolkit for accelerating the discovery and development of new molecules without costly and time-consuming experimental work. researchgate.net While specific computational studies on this compound are not widely reported, the methodologies are well-established for analogous systems. sysrevpharm.orgnih.govnih.gov

Future research can heavily leverage computational chemistry to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predicting the most likely sites for electrophilic or nucleophilic attack and guiding the design of selective synthetic strategies. nih.gov

Design for Material Properties: Computational models can predict how structural modifications to the monomer will affect the bulk properties of the resulting polymer (e.g., thermal stability, rigidity, electronic properties). This allows for the virtual design of new monomers for next-generation PBOs or other polymers.

Virtual Screening for Biological Activity: Techniques like molecular docking can be used to screen libraries of virtual derivatives against the active sites of biological targets like enzymes or DNA. researchgate.netmdpi.com This can identify promising candidates for development as therapeutic agents. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles can also be predicted computationally to assess the drug-likeness of these virtual compounds early in the design process. sysrevpharm.orgnih.gov

Computational Method Application for this compound Research Potential Outcome Reference(s) for Methodology
Density Functional Theory (DFT)Calculation of molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond energies.Prediction of chemical reactivity, stability, and spectroscopic properties. Guidance for synthetic planning. nih.gov
Molecular DockingSimulating the interaction of derivatives with the binding sites of proteins or nucleic acids.Identification of potential drug candidates or enzyme inhibitors. Understanding binding modes. researchgate.netmdpi.com
Molecular Dynamics (MD) SimulationSimulating the movement and conformational changes of the molecule or its polymers over time.Assessment of the stability of ligand-protein complexes and the flexibility of polymer chains. researchgate.netnih.gov
ADMET PredictionIn silico estimation of pharmacokinetic and toxicity properties (e.g., intestinal absorption, carcinogenicity).Early-stage filtering of potential drug candidates to prioritize those with favorable profiles. sysrevpharm.orgnih.gov

By embracing these challenges and exploring these future directions, the scientific community can unlock the full potential of this compound, transforming it from a specialized monomer into a versatile platform for innovation across multiple scientific disciplines.

Conclusion

Summary of Key Academic Contributions and Scientific Impact

The principal academic and scientific contribution of 4,6-Diaminobenzene-1,3-diol hydrochloride, most commonly utilized in its dihydrochloride (B599025) form (4,6-diaminoresorcinol dihydrochloride), is its foundational role as a specialized monomer in advanced materials science. Its unique structure, featuring strategically positioned amine and hydroxyl functional groups, has made it an indispensable building block for the synthesis of high-performance polymers and porous crystalline networks.

A major area of its impact is in the production of polybenzoxazole (PBO) polymers. sigmaaldrich.com The polycondensation of 4,6-diaminobenzene-1,3-diol dihydrochloride with various dicarboxylic acids or their derivatives yields rigid-rod aromatic heterocyclic polymers with exceptional thermal stability, high tensile strength, and significant chemical resistance. prepchem.commdpi.com These properties are critical for applications in sectors that face extreme conditions, such as aerospace, defense, and specialized electronics. mdpi.com Research has demonstrated its use in creating a range of PBOs, including poly(p-phenylene benzobisoxazole) and its naphthalene-based analogues, highlighting its versatility in tuning polymer backbones for desired characteristics. sigmaaldrich.com

Beyond linear polymers, 4,6-diaminobenzene-1,3-diol has been pivotal in the burgeoning field of Covalent Organic Frameworks (COFs). nih.govsciopen.com COFs are a class of porous crystalline materials constructed from organic building blocks linked by strong covalent bonds. diva-portal.org The specific geometry of 4,6-diaminobenzene-1,3-diol allows it to act as a linker molecule, enabling the formation of pre-designed, ordered, and porous two-dimensional or three-dimensional networks. diva-portal.org The scientific impact of this application is significant, as these COFs possess large surface areas, intrinsic porosity, and tunable functionalities, making them prime candidates for research in gas storage, molecular separation, and heterogeneous catalysis. sciopen.com

The key contributions of this compound are summarized in the table below.

Material ClassSpecific Examples SynthesizedKey Resulting PropertiesField of Impact
High-Performance PolymersPoly(p-phenylene benzobisoxazole) (PBO), Poly(naphthalenebenzobisoxazole)s sigmaaldrich.comExceptional thermal stability, high mechanical strength, chemical resistance mdpi.comAerospace, Defense, Electronics mdpi.com
Covalent Organic Frameworks (COFs)Imine-linked 2D frameworks, porous crystalline networks diva-portal.orgHigh surface area, permanent porosity, designable structure, high stability sciopen.comGas Adsorption, Catalysis, Sensing sciopen.com

Outlook on the Continued Relevance and Future Trajectory of this compound Research in Chemical Science

The relevance of this compound in chemical science is set to continue on an upward trajectory, driven by the persistent global demand for advanced materials with superior performance. lidsen.com The compound's established role in producing elite polymers ensures its continued importance in fields where durability and stability are paramount. Future research in this domain will likely focus on the synthesis of novel, multifunctional polymers. This may involve copolymerization with other advanced monomers to create materials with tailored thermal, mechanical, and even electronic properties, or the development of polymer nanocomposites to further enhance performance characteristics like wear resistance. mdpi.com

The most dynamic future for this compound arguably lies in the continued exploration of Covalent Organic Frameworks. nih.gov As the precision of COF synthesis improves, this monomer will be crucial for building increasingly complex and functional architectures. The future trajectory points towards the design of COFs with highly specific pore environments and active sites for targeted applications. This includes the development of next-generation sensors for environmental monitoring (e.g., metal ions, specific gases) and biomedical diagnostics. sciopen.com Furthermore, its use in creating catalytic COFs for efficient and selective chemical transformations represents a significant area of future growth.

A parallel trend shaping future research is the push for sustainability in chemical synthesis. rsc.org Investigations into greener, more efficient, and scalable production methods for both the monomer and its derivative materials will be critical. This includes the use of more environmentally benign solvents and catalysts. rsc.org Moreover, the integration of computational tools and machine learning is expected to accelerate the discovery of new materials by predicting the properties of novel polymers and COFs based on this compound, thereby guiding synthetic efforts toward the most promising candidates. rsc.org

Potential future research directions are outlined in the table below.

Research AreaObjectivePotential Applications
Advanced Polymer CompositesIncorporate nanoparticles or fibers into PBO matrix to enhance specific properties like conductivity or wear resistance. mdpi.comLightweight structural components, advanced tribological systems. mdpi.com
Functional Covalent Organic FrameworksDesign COFs with specific active sites and tailored pore sizes.Highly selective chemical sensors, targeted drug delivery systems, advanced catalysts. sciopen.com
Sustainable SynthesisDevelop greener and more scalable synthesis routes using eco-friendly solvents and processes. rsc.orgReduced environmental footprint for advanced material production. lidsen.com
Computational Materials ScienceUtilize machine learning and simulation to predict material properties and guide synthesis. rsc.orgAccelerated discovery and optimization of new high-performance materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4,6-diaminobenzene-1,3-diol hydrochloride?

  • Methodological Answer : Synthesis typically involves reducing nitro precursors (e.g., 4,6-dinitroresorcinol) using catalytic hydrogenation or sodium dithionite in acidic media. Characterization requires multi-technique validation:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in D2 _2O to confirm the aromatic proton environment and amine/hydroxyl proton integration .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode verifies the molecular ion peak at m/z 213.06 (corresponding to [M+H]+ ^+) .
  • Elemental Analysis : Confirm stoichiometry (C6 _6H8 _8N2 _2O2 _2·2HCl) with ≤0.3% deviation for C, H, N, and Cl .

Q. How can researchers address solubility challenges for this compound in aqueous and organic solvents?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions. For organic systems:

  • Use polar aprotic solvents (e.g., DMSO, DMF) at <5% (v/v) to avoid decomposition.
  • Pre-saturate solvents with HCl gas (0.1 M) to stabilize the hydrochloride form .
  • Monitor solubility via UV-Vis spectroscopy at λmax _{\text{max}} ~280 nm (aromatic π→π ^* transitions) .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Dissolve in hot ethanol/water (1:1), cool to 4°C, and filter to remove insoluble impurities.
  • Ion-Exchange Chromatography : Use a Dowex 50WX2 resin (H+ ^+ form) to separate cationic impurities.
  • Lyophilization : For hygroscopic samples, freeze-dry aqueous solutions to obtain a stable powder .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal coordination chemistry?

  • Methodological Answer : The compound acts as a tetradentate ligand via two amine (-NH2 _2) and two hydroxyl (-OH) groups. Key considerations:

  • Chelation Studies : Titrate with metal salts (e.g., Cu2+ ^{2+}, Fe3+ ^{3+}) in buffered solutions (pH 4–6) and monitor complex formation via UV-Vis or cyclic voltammetry.
  • Stoichiometry Determination : Job’s plot analysis identifies predominant metal-ligand ratios (e.g., 1:1 or 1:2) .
  • Stability Constants : Use potentiometric titration (e.g., with KCl electrolyte) to calculate logβ values .

Q. What strategies mitigate oxidative degradation during long-term stability studies of this compound?

  • Methodological Answer :

  • Storage Conditions : Store at -20°C under argon in amber vials to prevent photolysis and oxidation.
  • Antioxidant Additives : Include 0.1% (w/v) ascorbic acid or EDTA in aqueous solutions.
  • Degradation Monitoring : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H2 _2O/MeOH gradient) to track degradation products (e.g., quinone derivatives) .

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • Purity Verification : Re-run elemental analysis to confirm stoichiometry.
  • Deuterated Solvent Artifacts : For NMR, ensure complete exchange of labile protons (NH2 _2, OH) in D2 _2O; residual H2 _2O peaks at δ 4.7–5.0 ppm may obscure signals .
  • Ion Suppression in MS : Dilute samples to reduce matrix effects; use internal standards (e.g., deuterated analogs) for quantification .

Q. What experimental designs are suitable for studying its redox behavior in electrochemical applications?

  • Methodological Answer :

  • Cyclic Voltammetry : Use a glassy carbon electrode in 0.1 M PBS (pH 7.4). Scan from -0.5 V to +1.0 V (vs. Ag/AgCl) to identify oxidation peaks (~+0.6 V for hydroxyl groups).
  • Controlled Potential Electrolysis : Isolate intermediates (e.g., semiquinone radicals) under inert atmospheres .
  • Spectroelectrochemistry : Couple electrochemical cells with UV-Vis to correlate redox states with spectral changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.